Egfr-IN-103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24Cl2FN7O2S |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
2-[4,7-dichloro-6-(4-morpholin-4-ylphenyl)indazol-2-yl]-2-[(6R)-6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C28H24Cl2FN7O2S/c29-21-12-19(16-1-3-18(4-2-16)36-6-8-40-9-7-36)23(30)24-20(21)14-38(35-24)26(27(39)34-28-32-5-10-41-28)25-22-11-17(31)13-37(22)15-33-25/h1-5,10,12,14-15,17,26H,6-9,11,13H2,(H,32,34,39)/t17-,26?/m1/s1 |
InChI Key |
GETZDLDQXLFTNH-SIHBAMTISA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6C[C@H](CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6CC(CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of a Representative EGFR Inhibitor: Erlotinib
Disclaimer: The compound "Egfr-IN-103" could not be identified in publicly available scientific literature. This guide therefore details the synthesis and purification of Erlotinib, a well-established and structurally representative Epidermal Growth Factor Receptor (EGFR) inhibitor. The methodologies presented are based on published synthetic routes and are intended for an audience of researchers, scientists, and drug development professionals.
Introduction
Erlotinib is a potent and selective inhibitor of the EGFR tyrosine kinase, a key target in oncology.[1] It is used in the treatment of non-small-cell lung cancer and other solid tumors. The core structure of Erlotinib is a 4-anilinoquinazoline, a common scaffold for EGFR inhibitors. This guide provides a comprehensive overview of a common synthetic pathway to Erlotinib and the associated purification methods, complete with experimental protocols and quantitative data.
Synthesis of Erlotinib
A prevalent synthetic route to Erlotinib commences from 3,4-dihydroxy benzoic acid and proceeds through several key transformations, including O-alkylation, nitration, reduction, quinazoline ring formation, chlorination, and a final nucleophilic substitution.[2][3]
Overall Synthesis Scheme:
Caption: Synthesis pathway of Erlotinib from 3,4-dihydroxy benzoic acid.
Experimental Protocols:
Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid
-
To a solution of 3,4-dihydroxy benzoic acid in DMF, add potassium carbonate and 1-chloro-2-methoxyethane.
-
Heat the mixture and stir.
-
After completion of the reaction, the solvent is removed, and the residue is hydrolyzed with a base to yield the product.[2]
Step 2: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
-
Esterify the carboxylic acid from the previous step using ethanol in the presence of an acid catalyst.[2]
Step 3: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
-
Nitrate the ethyl benzoate derivative using a mixture of nitric acid, acetic anhydride, and acetic acid at low temperatures (0-5 °C).
-
The reaction mixture is then poured into ice-water and extracted with an organic solvent.[4]
Step 4: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
-
The nitro group is reduced to an amine. This can be achieved through catalytic hydrogenation with H2 gas and a palladium on carbon (Pd/C) catalyst.
-
An alternative, safer method utilizes ammonium formate as a hydrogen source in the presence of Pd/C at room temperature.[2][3]
Step 5: Synthesis of 6,7-bis(2-Methoxyethoxy)quinazolin-4(3H)-one
-
The amino ester is cyclized by heating with formamide to form the quinazolinone ring system.
Step 6: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
The quinazolinone is chlorinated using a reagent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).[1]
Step 7: Synthesis of Erlotinib
-
The final step involves a nucleophilic aromatic substitution reaction between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline in a solvent like isopropanol at elevated temperatures.[1]
Quantitative Data Summary:
| Step | Product | Reported Yield | Reference |
| O-alkylation and Hydrolysis | 3,4-bis(2-methoxyethoxy)benzoic acid | 99.27% | [2] |
| Nitration | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | - | [4] |
| Reduction | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 92% | [2] |
| Final Coupling and Salt Formation | Erlotinib Hydrochloride | 87.5% | [3] |
| Overall Yield | Erlotinib Hydrochloride | 44% | [2] |
Purification of Erlotinib
The purification of the final compound and intermediates is crucial to ensure high purity. A combination of techniques is typically employed.
General Purification Workflow:
Caption: General workflow for the purification of Erlotinib.
Experimental Protocols for Purification:
Work-up and Extraction:
-
After the final coupling reaction, the mixture is often cooled and poured into ice water to precipitate the crude product.
-
The crude solid can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.[1][4]
-
The combined organic layers are then washed with water and brine to remove any water-soluble impurities.[1]
Drying and Concentration:
-
The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na2SO4) and then filtered.
-
The solvent is removed under reduced pressure to yield the crude Erlotinib.[1]
Chromatography:
-
For higher purity, the crude product is often subjected to column chromatography on silica gel.
-
A common eluent system is a mixture of dichloromethane and methanol (e.g., 30:1 v/v).[1]
Recrystallization and Salt Formation:
-
The purified Erlotinib free base can be further purified by recrystallization from a suitable solvent system.
-
For pharmaceutical use, Erlotinib is typically converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid in a suitable solvent, which leads to the precipitation of Erlotinib hydrochloride as a crystalline solid.[3]
-
The resulting solid is then collected by filtration, washed with a non-polar solvent like ether, and dried.[3]
Signaling Pathway Context
Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
This guide provides a foundational understanding of the synthesis and purification of a key EGFR inhibitor. The described protocols can be adapted and optimized for specific laboratory conditions and scales. As with all chemical syntheses, appropriate safety precautions should be taken at all times.
References
- 1. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the EGFR Inhibitor, N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective EGFR inhibitor, N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide (CAS 879127-07-8). Detailed experimental protocols for the evaluation of this and similar inhibitors are provided, along with visualizations of the EGFR signaling pathway and a typical experimental workflow.
Chemical Structure and Properties
The EGFR inhibitor with the CAS number 879127-07-8 is a 4,6-disubstituted pyrimidine compound. Its chemical identity and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide |
| CAS Number | 879127-07-8 |
| Molecular Formula | C21H18F3N5O |
| SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F |
| Property | Value | Source |
| Molecular Weight | 413.4 g/mol | [PubChem CID: 9549299] |
| Exact Mass | 413.14634470 Da | [PubChem CID: 9549299] |
| Topological Polar Surface Area | 78.9 Ų | [PubChem CID: 9549299] |
| Hydrogen Bond Donor Count | 3 | [PubChem CID: 9549299] |
| Hydrogen Bond Acceptor Count | 5 | [PubChem CID: 9549299] |
| Rotatable Bond Count | 5 | [PubChem CID: 9549299] |
Mechanism of Action and Signaling Pathway
This inhibitor is a cell-permeable compound that functions as a highly selective and potent antagonist of the EGFR kinase. It competitively binds to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for adaptor proteins and enzymes that initiate a cascade of intracellular signaling events. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and growth.
Caption: EGFR Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize EGFR inhibitors.
In Vitro EGFR Kinase Assay (Radiometric)
This assay measures the transfer of the γ-phosphate from [³³P]-ATP to a peptide substrate by the EGFR kinase.
Materials:
-
Active EGFR kinase enzyme
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl₂, 0.5 mg/ml BSA)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
[³³P]-ATP Assay Cocktail
-
Kinase Dilution Buffer
-
Test inhibitor (e.g., N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, set up the following reaction mixture (final volume 25 µL):
-
5 µL of diluted active EGFR kinase
-
5 µL of substrate solution
-
5 µL of test inhibitor or DMSO (for control)
-
5 µL of Kinase Assay Buffer
-
-
Set up a blank control by replacing the substrate with an equal volume of distilled H₂O.
-
Initiate the reaction by adding 5 µL of [³³P]-ATP Assay Cocktail.
-
Incubate the mixture in a water bath at 30°C for 15 minutes.
-
Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control.
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, HCC827)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Test inhibitor
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.[1]
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of an EGFR inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., NSCLC cell line H1975)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a novel EGFR inhibitor.
Caption: EGFR Inhibitor Discovery Workflow.
Conclusion
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide is a well-characterized, potent, and selective inhibitor of EGFR. Its mechanism of action through competitive inhibition of the EGFR kinase domain makes it a valuable tool for studying EGFR signaling and a promising scaffold for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this and other EGFR inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further investigation into its efficacy against various EGFR mutations and its potential for combination therapies is warranted.
References
EGFR-IN-103: A Technical Guide to Solubility and Stability Assessment
This guide provides a comprehensive overview of the solubility and stability of EGFR-IN-103, a significant inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is intended for researchers, scientists, and professionals in drug development, offering key data and methodologies for its use in experimental settings.
Physicochemical Properties and Solubility Profile
A thorough understanding of the solubility of this compound is critical for its effective application in both in vitro and in vivo studies. The following table summarizes the available solubility data in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 83 | 200.77 |
| Ethanol | 2 | - |
| Water | < 1 | - |
Note: The provided data pertains to a compound identified as an "EGFR inhibitor" with the CAS number 879127-07-8. It is crucial to verify if this corresponds to the specific molecule of interest, this compound, as inconsistencies in compound identification can arise. The molar concentration in ethanol was not specified in the source data.
Stability and Storage Recommendations
Proper storage and handling are paramount to maintain the integrity and activity of this compound. The stability of the compound in both solid and solution forms under different storage conditions is outlined below.
| Form | Storage Temperature (°C) | Shelf Life |
| Powder | -20 | 3 years |
| Stock Solution (in solvent) | -80 | 1 year |
| Stock Solution (in solvent) | -20 | 1 month |
It is strongly recommended to prepare fresh solutions for experiments and to avoid repeated freeze-thaw cycles of stock solutions to ensure optimal performance.
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol provides a high-throughput method for determining the aqueous kinetic solubility of a compound.
Caption: Workflow for a kinetic solubility assay.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.
Caption: Workflow for a forced degradation study.
EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
In Vivo Considerations
While in vitro data provides a foundational understanding, the behavior of this compound in vivo can be influenced by metabolic processes. Studies on a structurally related EGFR inhibitor, ML03, have indicated rapid degradation in the liver and blood, suggesting a short biological half-life.[1] This highlights the importance of conducting pharmacokinetic and pharmacodynamic studies to fully characterize the disposition and efficacy of this compound in a biological system. The sustained activation of EGFR is linked to various kidney pathologies, and EGFR inhibitors have shown potential in preclinical models of diabetic nephropathy and glomerulonephritis.[2]
References
- 1. Labeled EGFr-TK irreversible inhibitor (ML03): in vitro and in vivo properties, potential as PET biomarker for cancer and feasibility as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Kinase Panel Screening of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary kinase screening of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, exemplified here as "Egfr-IN-103". The document outlines the experimental protocols for assessing the inhibitor's potency and selectivity against a panel of kinases, presents the data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Introduction to EGFR and Kinase Inhibitor Screening
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers.[4][5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have emerged as a critical class of anticancer agents.[7][]
The preliminary screening of a novel EGFR inhibitor against a broad panel of kinases is a crucial step in early-stage drug discovery. This process aims to:
-
Determine the potency of the compound against the primary target (EGFR).
-
Assess the selectivity of the compound by identifying potential off-target kinase interactions.
-
Provide an early indication of the compound's safety profile , as off-target effects can lead to toxicity.
This guide uses "this compound" as a hypothetical inhibitor to illustrate the screening process and data presentation.
Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Family | IC₅₀ (nM) |
| EGFR (WT) | RTK | 5.2 |
| EGFR (L858R) | RTK | 1.8 |
| EGFR (T790M) | RTK | 25.6 |
| ABL | Non-RTK | >10,000 |
| SRC | Non-RTK | 8,500 |
| VEGFR1 | RTK | >10,000 |
| ERBB2 (HER2) | RTK | 150.3 |
| ERBB4 (HER4) | RTK | 320.7 |
| PI3Kα | Lipid Kinase | >10,000 |
| AKT1 | AGC Kinase | >10,000 |
| ERK1 | CMGC Kinase | >10,000 |
Data is hypothetical for illustrative purposes.
Interpretation of Results: The data suggests that this compound is a potent inhibitor of wild-type and L858R mutant EGFR. It shows moderate activity against the T790M resistance mutation. The inhibitor demonstrates high selectivity, with significantly lower or no activity against other tested kinases, indicating a favorable initial selectivity profile.
Experimental Protocols
The following sections detail the methodologies employed for the kinase inhibition assays.
This protocol describes a common method for measuring the potency of compounds against purified kinase enzymes.
Objective: To determine the IC₅₀ values of this compound against a panel of kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR-WT, EGFR-T790M/L858R).[9]
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox).[9]
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[9]
-
Test compound (this compound) serially diluted in 50% DMSO.[9]
-
384-well, white, non-binding surface microtiter plates.
-
Plate reader capable of monitoring fluorescence at λex360/λem485.[9]
Procedure:
-
Prepare a 10X stock of the kinase enzyme in kinase reaction buffer.
-
Prepare a 1.13X stock of ATP and the peptide substrate in the same buffer.
-
Add 5 μL of the 10X kinase solution to each well of the 384-well plate.
-
Add 0.5 μL of the serially diluted this compound or DMSO control to the wells and pre-incubate for 30 minutes at 27°C.[9]
-
Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix to each well.[9]
-
Immediately place the plate in the plate reader and monitor the increase in fluorescence every 71 seconds for a period of 30-120 minutes.[9]
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC₅₀ value.
This protocol assesses the ability of the inhibitor to block EGFR signaling within a cellular context.
Objective: To measure the effect of this compound on EGF-induced EGFR autophosphorylation in cancer cell lines (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cells.[9]
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[9]
-
Human Epidermal Growth Factor (EGF).
-
This compound.
-
Lysis buffer.
-
Antibodies for Western blotting (anti-phospho-EGFR, anti-total-EGFR, secondary antibodies).
Procedure:
-
Culture A431 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.[9]
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated EGFR and total EGFR.
-
Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation.
Visualizations
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for kinase screening.
Caption: Simplified EGFR signaling cascade leading to cellular responses.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
The preliminary screening of "this compound" demonstrates a potent and selective inhibition of the EGFR kinase. The methodologies outlined in this guide represent standard industry practices for the initial characterization of novel kinase inhibitors. Further studies, including broader kinase panel screening, cellular assays with a wider range of cancer cell lines, and in vivo efficacy and toxicity studies, are necessary to fully elucidate the therapeutic potential of this compound. This technical guide serves as a foundational resource for researchers and professionals engaged in the development of targeted cancer therapies.
References
- 1. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cancernetwork.com [cancernetwork.com]
- 9. rsc.org [rsc.org]
Egfr-IN-103: An In-Depth Technical Guide to its Patent Landscape and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding the potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-103. The document delves into the core scientific data, including detailed experimental protocols and an analysis of its mechanism of action within the EGFR signaling pathway.
Introduction to this compound
This compound, identified by the Chemical Abstracts Service (CAS) number 879127-07-8 , is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its systematic IUPAC name is N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide . As a 4,6-disubstituted pyrimidine compound, it functions as a potent and selective, ATP-competitive irreversible inhibitor of EGFR. This targeted action makes it a significant tool for research in oncology and other signaling pathways where EGFR is implicated.
Patent and Intellectual Property Landscape
A thorough analysis of the patent landscape indicates that the primary intellectual property covering this compound appears to be rooted in the patent application WO2007056248A1 , titled "PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS". This patent application discloses a broad genus of pyrimidine derivatives, including the specific chemical structure of this compound, and claims their use as kinase inhibitors, particularly for the treatment of cell proliferative disorders.
While a definitive, granted patent solely for the composition of matter of this compound has not been pinpointed in the public domain, the aforementioned patent application establishes an early priority date and a broad claim scope that likely encompasses this molecule. Further analysis of the patent family and its national phase entries would be necessary to determine the specific claims granted in various jurisdictions.
Table 1: Key Intellectual Property Information for this compound
| Aspect | Information |
| Primary Patent Application | WO2007056248A1 |
| Title | PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS |
| Applicant | IRM LLC [US/BM] |
| Inventors | OKRAM, Biman; CHOI, Heung-Sun; HE, Yun; GRAY, Nathanael; SIM, Taebo |
| Priority Date | November 3, 2005 |
| Key Claimed Utility | Inhibition of kinases, treatment of cell proliferative disorders |
Quantitative Biological Data
This compound has been characterized as a highly potent inhibitor of wild-type EGFR and certain mutant forms of the receptor. Its selectivity for EGFR over other kinases is a key feature, minimizing off-target effects.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| EGFR (wild-type) | 21 | [1][2] |
| EGFR (L858R mutant) | 63 | [1] |
| EGFR (L861Q mutant) | 4 | [1] |
| ErbB4 (HER4) | 7640 | [1] |
The data clearly demonstrates the high potency of this compound against wild-type EGFR and the L861Q mutant, with slightly lower potency against the L858R mutant. The significantly higher IC50 value for the related receptor tyrosine kinase ErbB4 highlights its selectivity.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR. This binding is irreversible, leading to a sustained blockade of the receptor's signaling activity. Upon binding of its natural ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the initial autophosphorylation step, this compound effectively shuts down these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide (this compound) can be performed following the general procedures outlined in patent application WO2007056248A1 for related pyrimidine derivatives. A representative synthetic route is as follows:
Caption: Synthetic Workflow for this compound.
Detailed Methodology:
-
Synthesis of Intermediate A: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine:
-
To a solution of 4,6-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add 3-(trifluoromethyl)aniline and a base (e.g., diisopropylethylamine).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify by recrystallization or column chromatography.
-
-
Synthesis of Intermediate B: N1-(cyclopropanecarbonyl)benzene-1,3-diamine:
-
To a solution of 1,3-diaminobenzene in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), add cyclopropanecarbonyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product. Purify by column chromatography.
-
-
Final Synthesis of this compound:
-
In a reaction vessel, combine Intermediate A, Intermediate B, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter through celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR and other kinases can be determined using a variety of biochemical assays. A common method is a radiometric kinase assay.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound serially diluted in DMSO.
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the substrate peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular EGFR Autophosphorylation Assay
The ability of this compound to inhibit EGFR autophosphorylation in a cellular context can be assessed using a cell-based ELISA or Western blotting. The U-2 OS human osteosarcoma cell line is a suitable model for this assay.
Detailed Methodology (Western Blotting):
-
Cell Culture and Treatment:
-
Culture U-2 OS cells in appropriate growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a saturating concentration of human EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated EGFR signal to the total EGFR signal and the loading control.
-
Calculate the percentage of inhibition of EGFR autophosphorylation for each concentration of this compound relative to the EGF-stimulated control.
-
Conclusion
This compound is a potent and selective inhibitor of EGFR with a well-defined chemical structure and mechanism of action. The intellectual property landscape is primarily defined by a broad patent application from the mid-2000s. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into the national phase entries of the primary patent application and exploration of more recent patent literature may provide additional insights into its current intellectual property status and potential for therapeutic development.
References
The Structural Activity Relationship of Pyrrolo[2,3-d]pyrimidine Analogs as Potent EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). Due to the limited publicly available information on "Egfr-IN-103," this document focuses on a well-characterized series of pyrrolo[2,3-d]pyrimidine analogs to illustrate the core principles of SAR in this class of inhibitors. The information presented herein is compiled from various scientific publications and is intended to guide further research and development in the field of EGFR-targeted cancer therapy.
Introduction to EGFR and Pyrrolo[2,3-d]pyrimidine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][4][5] This has made EGFR an attractive target for the development of small molecule tyrosine kinase inhibitors (TKIs).
The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and serves as a versatile core for the design of ATP-competitive kinase inhibitors.[6][7] Several pyrrolo[2,3-d]pyrimidine-based drugs have been approved for the treatment of various diseases, highlighting the therapeutic potential of this heterocyclic system.[4] This guide will focus on the SAR of substituted pyrrolo[2,3-d]pyrimidines, providing insights into how different functional groups at various positions of the scaffold influence their inhibitory potency against EGFR.
Structural Activity Relationship (SAR) of Pyrrolo[2,3-d]pyrimidine Analogs
The inhibitory activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections summarize the key SAR findings for different substitution patterns.
2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines
A series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated potent inhibitory activity against EGFR. The general structure for this series involves substitutions at the C2 and C4 positions of the pyrrolopyrimidine core.
Table 1: EGFR Inhibitory Activity of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | R2 Substituent | R4 Substituent | EGFR IC50 (nM) |
| 46 | Phenyl | Halogenated Aniline | 3.76 |
| 47 | Phenyl | Aniline | 5.98 |
| 48 | Phenyl | Substituted Aniline | 3.63 |
| 49 | Phenyl | Aliphatic Amine | 383.7 |
| 50 | Phenyl | Alkoxy | 63.29 |
Data sourced from a study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines. The presence of a halogen on the aniline ring at the C4 position in compound 46 contributes to its high potency.[1]
-
C4-Anilino Moiety is Crucial: The presence of an aniline or substituted aniline group at the C4 position is critical for high potency (compounds 46 , 47 , 48 ). Replacement with an aliphatic amine (49 ) or an alkoxy group (50 ) leads to a significant decrease in inhibitory activity.[1]
-
Substitution on the C4-Aniline Ring: Halogen substitution on the C4-aniline ring appears to be beneficial for activity, as seen in the low nanomolar potency of compound 46 .[1]
-
C2-Aryl Group: A phenyl group at the C2 position is well-tolerated and is a common feature in potent inhibitors of this class.
4,6-Disubstituted Pyrrolo[2,3-d]pyrimidines
Substitution at the C4 and C6 positions of the pyrrolo[2,3-d]pyrimidine core has also been extensively explored.
Table 2: EGFR Inhibitory Activity of 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | R4 Substituent | R6 Substituent | EGFR IC50 (nM) |
| 51 | Phenylamino | Phenyl | 3.8 |
| 53 | Phenylamino | Substituted Phenyl | 3.3 |
| 60 | Phenylamino | Phenyl with Methoxy | 0.8 |
| 61 | Phenylamino | Phenyl with Methoxy | 0.4 |
| 63 | Phenylamino | Phenyl with Methoxy | 0.4 |
Data compiled from studies on 4,6-disubstituted pyrrolo[2,3-d]pyrimidines.[1]
Key SAR insights from this series include:
-
N4-Phenyl Substitution: The presence of an N4-phenyl substitution is essential for inhibitory activity in this series.[1]
-
C6-Aryl Substitution: The C6 position can accommodate various aryl groups.
-
Methoxy Groups on C6-Phenyl Ring Enhance Potency: The addition of methoxy groups to the C6-phenyl ring significantly increases the inhibitory potential, with compounds 60 , 61 , and 63 showing sub-nanomolar IC50 values.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors.
General Synthetic Route for Pyrrolo[2,3-d]pyrimidine Core
A common synthetic strategy for the pyrrolo[2,3-d]pyrimidine scaffold involves the protection of the N7 position, followed by nucleophilic substitution at the C2 and C4 positions.
Caption: General synthetic workflow for 2,4-disubstituted pyrrolo[2,3-d]pyrimidines.
Protocol:
-
N7-Protection: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., DMF), a base (e.g., K2CO3) is added, followed by the addition of pivaloyloxymethyl chloride (POM-Cl). The reaction is stirred at room temperature until completion.[4]
-
C4-Substitution: The N7-protected intermediate is subjected to a Buchwald-Hartwig C-N cross-coupling reaction with the desired aniline derivative in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.[4]
-
C2-Substitution: The resulting 4-anilino-2-chloro intermediate can then undergo a Suzuki or Stille coupling reaction with a suitable boronic acid/ester or organostannane reagent to introduce the desired substituent at the C2 position.
-
Deprotection: The POM protecting group is removed under appropriate conditions to yield the final target compound.
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8]
Caption: Workflow for the ADP-Glo™ EGFR kinase inhibition assay.
Protocol:
-
Reagent Preparation: Dilute the EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), ATP, and test compounds to their final concentrations in the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]
-
Kinase Reaction: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control), 2 µl of the EGFR enzyme, and 2 µl of the substrate/ATP mix.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[8]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are then calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context.
Protocol (using MCF 10A cells):
-
Cell Seeding: Plate MCF 10A cells, which are non-tumorigenic immortalized breast epithelial cells that proliferate in an EGF-dependent manner, in 96-well plates.[9]
-
Compound Treatment: After 4 hours, treat the cells with serial dilutions of the test compounds.[9]
-
Incubation: Incubate the cells for 72 hours.[9]
-
Viability Assessment: Determine the number of viable cells using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]
-
Data Analysis: Calculate the IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is fundamental to appreciating the mechanism of action of EGFR inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[2][3][10][11][12]
Caption: Simplified overview of the EGFR signaling pathway.
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold represents a promising framework for the development of potent and selective EGFR inhibitors. The structural activity relationship studies highlighted in this guide demonstrate that substitutions at the C2, C4, and C6 positions of the core ring system significantly influence the inhibitory activity. Specifically, the presence of an anilino group at the C4 position is a key determinant of potency. Further optimization of these molecules, guided by SAR principles and detailed experimental evaluation, holds the potential for the discovery of novel therapeutics for the treatment of EGFR-driven cancers.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. sci-hub.box [sci-hub.box]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 8. promega.com.cn [promega.com.cn]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
Methodological & Application
Application Notes and Protocols: EGFR-IN-103 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of EGFR-IN-103 against the Epidermal Growth Factor Receptor (EGFR).
Introduction
The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers.[2][3] this compound is a small molecule inhibitor designed to target the kinase activity of EGFR. This document outlines a detailed protocol for an in vitro kinase assay to determine the potency of this compound, typically by calculating its IC₅₀ value. The protocol is based on a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5]
Principle of the Assay
The EGFR kinase assay quantifies the enzymatic activity of recombinant human EGFR. In the presence of ATP, EGFR phosphorylates a specific substrate peptide. The amount of ADP generated in this reaction is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal correlates with the amount of ADP produced and thus the EGFR kinase activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in its presence.
Signaling Pathway
Caption: EGFR Signaling Pathway.
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human EGFR, Active | e.g., Promega | V3831 | -80°C |
| Poly(Glu,Tyr) 4:1 Substrate | e.g., Sigma | P0275 | -20°C |
| ATP | e.g., Promega | V9101 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| This compound | N/A | N/A | -20°C |
| Kinase Buffer (see recipe below) | N/A | N/A | 4°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 96-well white, flat-bottom plates | e.g., Corning | 3917 | RT |
Buffer and Reagent Preparation
| Buffer/Reagent | Component | Final Concentration |
| Kinase Buffer (1X) | Tris-HCl, pH 7.5 | 40 mM |
| MgCl₂ | 20 mM | |
| MnCl₂ | 2 mM | |
| BSA | 0.1 mg/mL | |
| DTT | 50 µM | |
| EGFR Enzyme | Recombinant EGFR | 2-5 ng/µL |
| Substrate Stock | Poly(Glu,Tyr) 4:1 | 1 mg/mL in H₂O |
| ATP Stock | ATP | 10 mM in H₂O |
| This compound Stock | This compound | 10 mM in DMSO |
Experimental Protocol
1. Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1X Kinase Buffer by diluting a 2X stock or from individual components.[5]
-
Prepare a working solution of EGFR enzyme in 1X Kinase Buffer. The final concentration in the assay will be approximately 2-5 ng per well.
-
Prepare a working solution of the substrate in 1X Kinase Buffer.
-
Prepare a serial dilution of this compound in 1X Kinase Buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve. Include a vehicle control (DMSO only).
-
Prepare the ATP solution. The final concentration in the assay should be close to the Kₘ for ATP, which is typically in the range of 10-50 µM.[6]
2. Kinase Reaction:
-
To each well of a 96-well plate, add the following components in the order listed:
-
5 µL of 1X Kinase Buffer
-
2.5 µL of this compound dilution or vehicle
-
2.5 µL of Substrate working solution
-
5 µL of EGFR enzyme working solution
-
-
Mix gently by shaking the plate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP working solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP-Glo™ Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[5]
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Summary of Assay Conditions
| Parameter | Recommended Condition |
| Enzyme | Recombinant Human EGFR |
| Substrate | Poly(Glu,Tyr) 4:1 |
| Final Reaction Volume | 25 µL |
| ATP Concentration | 10-50 µM |
| Incubation Time | 60 minutes |
| Incubation Temperature | 30°C |
| Detection Method | Luminescence (ADP-Glo™) |
| Plate Format | 96-well, white, flat-bottom |
This detailed protocol provides a robust framework for assessing the in vitro efficacy of this compound. Adherence to these guidelines will ensure reproducible and reliable data for drug development and research applications.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. promega.com [promega.com]
- 5. promega.com.cn [promega.com.cn]
- 6. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR Inhibitor Administration in Animal Studies
Disclaimer: The following application notes and protocols are generalized for the in vivo administration of small molecule Epidermal Growth-Factor-Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). No specific preclinical data for a compound designated "Egfr-IN-103" is publicly available. The information provided is based on established protocols for well-characterized EGFR TKIs such as Gefitinib, Erlotinib, and Osimertinib, and should be adapted as necessary for novel compounds.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[2][3] Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy.[4][5]
These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of EGFR TKIs in preclinical animal models, primarily focusing on subcutaneous xenograft models in mice.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[1][6][7] EGFR TKIs competitively bind to the ATP pocket of the kinase domain, inhibiting autophosphorylation and blocking these downstream signals.[5]
Quantitative Data Summary
The following tables present representative data from preclinical studies of various EGFR TKIs. These values should serve as a general reference for expected outcomes.
Table 1: Representative In Vivo Efficacy of EGFR TKIs in NSCLC Xenograft Models
| Compound | Mouse Model (Cell Line) | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Gefitinib | Nude Mice (A549 - EGFR wt) | 200 mg/kg, p.o., daily | ~60-70% | [8] |
| Erlotinib | Nude Mice (SPC-A-1) | 50 mg/kg, p.o., single dose | Significant pEGFR inhibition | [9] |
| Icotinib | Nude Mice (A549 - EGFR wt) | 60 mg/kg, p.o., daily | ~40% | [10] |
| Osimertinib | Transgenic Mice (EGFR L858R) | 5 mg/kg, p.o., daily | Significant tumor burden reduction | [11] |
p.o. = per os (oral administration)
Table 2: Representative Pharmacokinetic Parameters of EGFR TKIs in Mice
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Brain/Blood Ratio | Reference |
| Gefitinib | 50 | ~1.5 | ~20 | 0.4 | [12] |
| Gefitinib | 200 | ~4.0 | ~60 | 0.7 | [12] |
| Erlotinib | 50 | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol outlines a typical study to evaluate the efficacy of an EGFR TKI in inhibiting the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line with known EGFR status (e.g., A549, PC-9)
-
6-8 week old female BALB/c nude mice
-
Matrigel Matrix
-
Test Compound (EGFR TKI)
-
Vehicle (e.g., 1% Tween 80 in sterile water, 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture human cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean diameter of 5-6 mm, randomize mice into treatment and control groups (n=8-10 mice per group).[10]
-
Drug Formulation and Administration:
-
Prepare the EGFR TKI in a suitable vehicle. For oral administration, a common vehicle is 1% Tween 80 or 0.5% methylcellulose.
-
Administer the compound or vehicle daily via oral gavage at a volume of 100-200 µL. Doses can range from 5 mg/kg to 200 mg/kg depending on the compound's potency and tolerability.[8][10][12]
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Record the body weight of each mouse twice weekly as a measure of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) rate.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of EGFR Inhibition
This protocol describes how to assess the target engagement of the EGFR TKI in tumor tissue.
Materials:
-
Excised tumor tissue (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-pEGFR, anti-total EGFR, anti-Actin)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Tissue Lysis: Homogenize a portion of the frozen tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR. An antibody against a housekeeping protein like actin should be used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Quantify the band intensities for pEGFR and total EGFR. A reduction in the ratio of pEGFR to total EGFR in the treated groups compared to the vehicle control indicates target inhibition.[9]
These generalized protocols provide a framework for the preclinical in vivo evaluation of novel EGFR inhibitors. All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asclepiusopen.com [asclepiusopen.com]
- 4. mdpi.com [mdpi.com]
- 5. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EGFR Signaling Pathways Using a Representative EGFR Inhibitor
Disclaimer: Initial searches for "EGFR-IN-103" did not yield information on a specific molecule with this designation. Therefore, these application notes and protocols have been generated using Gefitinib , a well-characterized and widely used first-generation EGFR tyrosine kinase inhibitor, as a representative tool for studying EGFR signaling pathways. The principles and methods described herein are broadly applicable to other selective EGFR inhibitors.
Introduction to Gefitinib
Gefitinib (originally coded ZD1839, marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular catalytic domain of the EGFR protein.[1][2][3] This reversible binding prevents ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[3][4] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[5][6] In cancer cells where EGFR is overexpressed or constitutively active due to mutations, these signaling pathways are often dysregulated, leading to uncontrolled cell growth.[2][5] Gefitinib's inhibitory action can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in EGFR-dependent tumor cells.[4][7][8] Its efficacy is particularly pronounced in non-small cell lung cancers (NSCLC) harboring activating mutations in the EGFR kinase domain.[3][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Gefitinib
This table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib against EGFR and in various cell lines, demonstrating its potency and selectivity.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR (in vitro) | Kinase Assay | 33 nM | [10] |
| EGF-stimulated Tumor Cell Growth | Cell-based Assay | 54 nM | [10] |
| NR6wtEGFR (Tyr1173) | Cellular Assay | 37 nM | [11] |
| NR6wtEGFR (Tyr992) | Cellular Assay | 37 nM | [11] |
| H3255 (EGFR L858R) | Cell Viability Assay | 3 nM | [12] |
| PC-9 (EGFR ex19del) | Cell Viability Assay | 77.26 nM | [13] |
| 11-18 (EGFR mutant) | Cell Viability Assay | 390 nM | [12] |
| H1975 (EGFR L858R/T790M) | Cell Viability Assay | > 4 µM | [13] |
| H1650 (EGFR ex19del) | Cell Viability Assay | > 4 µM | [13] |
| Parental MCF 10A (Wild-Type EGFR) | Growth Inhibition | 218 nM | [9] |
| MCF 10A (EGFR L858R) | Growth Inhibition | 45 nM | [9] |
| MCF 10A (EGFR T790M) | Growth Inhibition | 846 nM | [9] |
Table 2: Effect of Gefitinib on Downstream Signaling
This table illustrates the impact of Gefitinib on key downstream effectors of the EGFR signaling pathway.
| Downstream Target | Cell Line | Assay Type | Effect | Reference |
| Phospho-Akt | PC9 | Western Blot | Inhibition | [5] |
| Phospho-mTOR | PC9 | Western Blot | Inhibition | [5] |
| Phospho-ERK | Multiple | Western Blot | Inhibition | [11] |
| Phospho-PLC-γ | NR6M | Cellular Assay | Inhibition (IC50: 369 nM) | [11] |
| Phospho-EGFR (Tyr1173) | BxPC-3 | Western Blot | Inhibition | [10] |
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Point of Inhibition by Gefitinib.
Caption: General Experimental Workflow for Studying Gefitinib's Effects.
Caption: Mechanism of Action of Gefitinib as an ATP-Competitive Inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of Gefitinib on cell proliferation and to calculate the IC50 value.
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib stock solution (10 mM in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of Gefitinib in complete growth medium. Final concentrations should typically range from 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Gefitinib. Include a vehicle control (DMSO, final concentration ≤ 0.1%).[14]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[15]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-EGFR and Downstream Targets
This protocol is for assessing the inhibitory effect of Gefitinib on the phosphorylation of EGFR and its downstream signaling proteins like Akt and ERK.
Materials:
-
EGFR-dependent cells
-
Gefitinib stock solution (10 mM in DMSO)
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1173), anti-EGFR, anti-pAkt (Ser473), anti-Akt, anti-pERK1/2, anti-ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.[16]
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of Gefitinib (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.[10][16]
-
Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-30 minutes.[10][16] Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-40 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphoprotein levels to the total protein levels and then to a loading control like actin.
Protocol 3: In Vitro EGFR Kinase Assay
This protocol measures the direct inhibitory effect of Gefitinib on the enzymatic activity of recombinant EGFR. This example uses an ADP-Glo™ luminescent assay format.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[17]
-
Substrate (e.g., a specific tyrosine-containing peptide)
-
ATP
-
Gefitinib stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the EGFR enzyme, substrate, ATP, and serial dilutions of Gefitinib in the kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the following to each well:
-
1 µL of Gefitinib dilution or vehicle (DMSO).
-
2 µL of diluted EGFR enzyme.
-
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for EGFR if known.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[17]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step stops the kinase reaction and consumes the remaining ATP.[17]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes. This reagent converts the ADP produced by the kinase reaction into ATP.[17]
-
Luminescence Measurement: Record the luminescence signal using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the log of the Gefitinib concentration. Calculate the IC50 value using a sigmoidal dose-response curve fit.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.2. Cell Viability Assay [bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. promega.com.cn [promega.com.cn]
Application of a Representative EGFR Inhibitor (EGFR-IN-103) in 3D Cell Culture Models
Disclaimer: The following application note and protocols are provided for a representative epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, herein referred to as EGFR-IN-103. As of the latest update, specific public domain data for a compound with the exact designation "this compound" is unavailable. Therefore, this document is based on the established principles and published data for well-characterized EGFR inhibitors (such as gefitinib and erlotinib) and serves as a comprehensive guide for researchers interested in evaluating similar small molecule inhibitors in three-dimensional (3D) cell culture systems.
Application Notes
Introduction: EGFR Signaling and the Importance of 3D Cell Culture
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have emerged as a vital class of anti-cancer therapeutics.[6]
Traditionally, the efficacy of these inhibitors has been evaluated using two-dimensional (2D) cell monolayer cultures. However, these models often fail to replicate the complex microenvironment of solid tumors, leading to discrepancies between preclinical findings and clinical outcomes. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system by mimicking key aspects of tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns.[][8] Studies have shown that cancer cells grown in 3D models can exhibit different sensitivities to EGFR inhibitors compared to their 2D counterparts, highlighting the importance of these advanced models in drug discovery and development.[9][10][11]
This compound: A Representative EGFR Tyrosine Kinase Inhibitor
This compound is presented here as a representative potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. It is designed to block the downstream signaling cascades that promote tumor growth and survival. By inhibiting the autophosphorylation of EGFR upon ligand binding, this compound is expected to suppress the activation of key pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Expected Efficacy in 3D Spheroid Models
When applied to 3D spheroid models of cancer cells with aberrant EGFR signaling, this compound is anticipated to:
-
Inhibit Spheroid Growth: By blocking proliferative signals, the inhibitor should lead to a dose-dependent reduction in the growth rate and overall size of the spheroids.
-
Induce Apoptosis: Inhibition of the pro-survival PI3K/AKT pathway is expected to trigger programmed cell death within the spheroids.
-
Show Differential Sensitivity Compared to 2D Cultures: Due to factors like limited drug penetration and the presence of quiescent cells in the core of larger spheroids, the half-maximal inhibitory concentration (IC50) of this compound may be higher in 3D cultures compared to 2D monolayers.
Data Presentation
The following table summarizes hypothetical data for this compound, illustrating the potential differences in its activity when tested in 2D versus 3D cell culture models of various cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | IC50 in 2D Culture (nM) | IC50 in 3D Spheroids (nM) | Fold Change (3D/2D) |
| A549 | Non-Small Cell Lung | Wild-Type | 5000 | >10000 | >2 |
| HCC827 | Non-Small Cell Lung | Exon 19 Deletion | 25 | 150 | 6 |
| NCI-H1975 | Non-Small Cell Lung | L858R/T790M | 2000 | 8000 | 4 |
| DLD-1 | Colorectal | Wild-Type | >10000 | >10000 | - |
| U87 MG | Glioblastoma | Wild-Type, Overexpressed | 1500 | 6000 | 4 |
Experimental Protocols
Protocol 1: Cancer Cell Spheroid Formation (Liquid Overlay Method)
-
Cell Preparation: Culture cancer cells of interest in their recommended growth medium to approximately 80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE™ Express). Neutralize the reagent with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in fresh, complete growth medium and perform a cell count to determine the cell concentration. Adjust the concentration to 2 x 10^4 cells/mL.
-
Spheroid Seeding: Add 100 µL of the cell suspension (2,000 cells) to each well of a 96-well ultra-low attachment (ULA) round-bottom plate.
-
Incubation: Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroid Formation: Monitor the formation of spheroids daily. They should form compact, single spheroids within 24-72 hours.
Protocol 2: Treatment of 3D Spheroids with this compound
-
Spheroid Generation: Generate spheroids as described in Protocol 1 and allow them to grow for 3-4 days until they reach a consistent size.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of the inhibitor in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Drug Treatment: Carefully remove 50 µL of the medium from each well of the spheroid plate and add 50 µL of the prepared drug dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Viability in 3D Spheroids
-
Reagent Preparation: Use a commercially available 3D-specific cell viability assay, such as CellTiter-Glo® 3D Viability Assay (Promega). Prepare the reagent according to the manufacturer's instructions.
-
Assay Procedure: After the treatment period (Protocol 2), allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® 3D reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 4: Western Blot Analysis of EGFR Phosphorylation
-
Spheroid Collection and Lysis: Following treatment with this compound for a shorter duration (e.g., 2-4 hours), collect the spheroids from each condition into microcentrifuge tubes.
-
Washing: Gently wash the spheroids with ice-cold PBS.
-
Lysis: Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Visualizations
Caption: EGFR Signaling Pathway and the Action of this compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 8. EGFR Antibody - Recombinant IVD Antibody for IHC - Zeta Corporation [zeta-corp.com]
- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anti-EGFR antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for EGFR-IN-103 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-103 is a potent, selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein frequently implicated in the growth and spread of various cancers.[1][2] With a reported IC50 of 6 nM for phosphorylated EGFR (pEGFR), this compound represents a promising candidate for targeted cancer therapy.[1][2] Preclinical research highlights its potential in combination with other therapeutic agents, particularly in the context of non-small cell lung cancer (NSCLC). This document provides an overview of the available information on this compound, its mechanism of action in combination therapies, and generalized protocols based on common methodologies in the field.
Mechanism of Action: A Novel Combination Strategy
Recent advancements have focused on a novel therapeutic approach combining allosteric and orthosteric EGFR inhibitors to overcome drug resistance and enhance treatment efficacy in NSCLC.[3][4][5] In this strategy, this compound is proposed as an allosteric inhibitor, which binds to a site on the EGFR protein distinct from the active site. This binding induces a conformational change that can modulate the receptor's activity.
This allosteric inhibition is designed to be used in concert with an orthosteric inhibitor, such as the well-established drug Osimertinib.[3] Orthosteric inhibitors bind directly to the ATP-binding site of the EGFR kinase domain, preventing its activation. The synergistic effect of this dual-site inhibition is hypothesized to be more effective in suppressing EGFR signaling and preventing the emergence of resistance mutations.
Quantitative Data Summary
Detailed quantitative data from preclinical or clinical studies specifically involving this compound in combination therapies are not yet widely available in the public domain. The primary source of information points to a patent application, which typically precedes full peer-reviewed publications with extensive datasets.[3][4][5] The table below is a template for how such data would be presented once available.
| Combination Therapy | Cancer Type | In Vitro Model | In Vivo Model | Synergy Metric (e.g., CI) | Key Findings | Reference |
| This compound + Osimertinib | NSCLC | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Sabnis, 2024)[3][4][5] |
| Additional combinations |
CI: Combination Index. Data in this table is illustrative pending publication of detailed experimental results.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound are not yet publicly available. However, the following are generalized protocols based on standard methodologies for evaluating EGFR inhibitors in combination with other cancer therapies. These should be adapted and optimized for specific experimental contexts.
In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with another therapeutic agent (e.g., Osimertinib) on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NSCLC cell line with relevant EGFR mutations)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Osimertinib, stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the overnight medium from the cells and add the drug-containing medium. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and assess synergy using appropriate software (e.g., CompuSyn for Combination Index calculation).
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Treated cell lysates from in vitro experiments
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
This compound is an emerging potent EGFR inhibitor with a promising future in combination cancer therapies, particularly for NSCLC. The proposed mechanism of dual allosteric and orthosteric inhibition with agents like Osimertinib offers a rational strategy to enhance efficacy and combat resistance. While detailed public data is currently limited, the initial information warrants further investigation. Researchers are encouraged to consult the primary patent literature for more in-depth chemical synthesis and formulation details. As more preclinical and clinical data become available, these application notes and protocols will be updated to reflect the latest findings in the field.
References
- 1. Combination of Allosteric and Orthosteric EGFR Inhibitors for Treating Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of Allosteric and Orthosteric EGFR Inhibitors for Treating Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a common hallmark of various cancers, making it a prime target for therapeutic intervention.[2][4] EGFR inhibitors can block downstream signaling cascades, such as the PI3K/AKT and RAS/ERK pathways, ultimately leading to the induction of apoptosis, or programmed cell death, in cancer cells.[5][6]
This document provides a detailed protocol for the analysis of apoptosis induced by a novel EGFR inhibitor using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8][9] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[8][10] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Signaling Pathway of Apoptosis Induction by EGFR Inhibition
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[6][11] EGFR inhibitors block these survival signals, leading to the activation of pro-apoptotic proteins and the execution of the apoptotic program.
References
- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer [mdpi.com]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. kumc.edu [kumc.edu]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Egfr-IN-103 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Egfr-IN-103 in aqueous buffers.
FAQs: this compound Solubility and Handling
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective epidermal growth factor receptor (EGFR) inhibitor. Like many small molecule kinase inhibitors, it is a lipophilic compound with poor aqueous solubility. This presents a challenge for in vitro and cell-based assays, which are typically conducted in aqueous buffer systems. Insufficient dissolution can lead to inaccurate concentration-response data and unreliable experimental outcomes.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of 20 mg/mL or higher.[1]
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
A3: To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer. A solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The maximum tolerated concentration of DMSO varies significantly between cell lines and assay duration.[2][3] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% in your culture medium.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A5: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
If you are observing precipitation of this compound upon dilution into your aqueous buffer, follow this troubleshooting workflow:
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solution. |
| Dimethyl Formamide (DMF) | ~25 mg/mL | An alternative organic solvent for stock solutions. |
| Ethanol | ~0.2 mg/mL | Limited solubility. |
| Water | < 1 mg/mL | Sparingly soluble in aqueous solutions. |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Achievable with proper dilution technique.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder (Molecular Weight: 413.4 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
To ensure complete dissolution, vortex the solution and briefly warm it in a 37°C water bath if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Medium (0.1% final DMSO):
-
Thaw a 10 mM stock solution aliquot.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM intermediate stock.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of your final aqueous buffer or cell culture medium. This will result in a 10 µM working solution with a final DMSO concentration of 1%.
-
For a final DMSO concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 990 µL of your final aqueous buffer or cell culture medium to achieve a 1 µM working solution. Adjust volumes as needed for your desired final concentration, ensuring the final DMSO concentration remains within the tolerated limit for your assay.
-
Protocol 2: Vehicle Control Preparation
It is critical to include a vehicle control in all experiments to differentiate the effects of the compound from the effects of the solvent.
-
Prepare a mock dilution series of the solvent (e.g., DMSO) in your aqueous buffer or cell culture medium that mirrors the dilutions used for this compound.
-
Ensure that the final concentration of the solvent in the vehicle control wells or tubes is identical to that in the experimental conditions.
Visualizations
EGFR Signaling Pathway
This compound is a tyrosine kinase inhibitor that targets EGFR, a key receptor in cell signaling. Understanding this pathway provides context for the inhibitor's mechanism of action.
Impact of High DMSO Concentration on Cell-Based Assays
High concentrations of co-solvents like DMSO can have unintended effects on cellular assays. It's important to maintain a low final concentration to ensure data integrity.
References
Egfr-IN-103 off-target effects in cell lines
This technical support guide provides troubleshooting information and frequently asked questions regarding potential off-target effects of Egfr-IN-103 in cell lines. This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. While designed for high selectivity, off-target activity can occur, leading to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observe a response to this compound in a cell line with low or no EGFR expression. What could be the cause?
A1: This is a strong indication of an off-target effect. This compound has been profiled against a panel of kinases and shows some inhibitory activity against other kinases at higher concentrations. Please refer to the kinase profiling data below (Table 1) to see if a potential off-target kinase is active in your cell line. We recommend performing a dose-response experiment to determine if the observed effect occurs at concentrations significantly higher than the IC50 for EGFR.
Q2: How can I confirm that the observed phenotype in my cells is due to an off-target effect of this compound?
A2: To validate an off-target effect, consider the following approaches:
-
Use a structurally different EGFR inhibitor: If a different class of EGFR inhibitor does not produce the same phenotype, it is more likely that the effect of this compound is off-target.
-
RNAi or CRISPR-Cas9 knockdown/knockout: Knocking down the suspected off-target kinase should rescue the phenotype observed with this compound treatment.
-
Rescue experiment: Overexpression of a drug-resistant mutant of the suspected off-target kinase could reverse the phenotypic effects of this compound.
-
Direct measurement of off-target kinase activity: You can perform a cellular assay to measure the phosphorylation of a known substrate of the suspected off-target kinase in the presence of this compound.
Q3: What are the known downstream signaling pathways affected by this compound's primary and potential off-targets?
A3: The primary target, EGFR, activates several key signaling pathways upon ligand binding, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[][2] Potential off-targets of this compound, such as SRC family kinases or VEGFR2, can also modulate these or related pathways, leading to complex cellular responses. A simplified diagram of the primary EGFR signaling cascade is provided below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent drug concentration or treatment duration. 3. Cell line instability. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment and ensure accurate timing. 3. Perform cell line authentication. |
| Higher than expected cytotoxicity in sensitive cell lines. | Off-target effects on kinases essential for cell survival. | 1. Review the kinase selectivity profile (Table 1) for potent off-targets. 2. Perform a dose-response curve to determine the IC50 in your specific cell line. 3. Consider using a lower concentration of this compound in combination with another agent if appropriate for the experimental goals. |
| Unexpected morphological changes in cells. | Off-target effects on kinases involved in cytoskeleton regulation (e.g., SRC family kinases). | 1. Examine the activity of known cytoskeletal regulators that may be off-targets. 2. Use immunofluorescence to visualize cytoskeletal components like actin filaments. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target (EGFR) and a selection of potential off-target kinases. Data were generated using a radiometric kinase assay.
| Kinase | IC50 (nM) | Fold Selectivity vs. EGFR |
| EGFR | 2.5 | 1 |
| HER2 (ErbB2) | 85 | 34 |
| HER4 (ErbB4) | 150 | 60 |
| SRC | 220 | 88 |
| LCK | 310 | 124 |
| FYN | 450 | 180 |
| VEGFR2 | 800 | 320 |
| PDGFRβ | >1000 | >400 |
| c-ABL | >2000 | >800 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This protocol outlines a general method for determining the in vitro kinase activity and inhibition by this compound.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific kinase, a suitable peptide or protein substrate, and [γ-³³P]ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration ≤1%) to the reaction wells. Include a no-inhibitor control and a no-kinase control.
-
Initiation and Incubation: Start the reaction by adding the [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated ³³P on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-EGFR Assay (Western Blot)
This protocol describes how to measure the inhibition of EGFR phosphorylation in a cellular context.
-
Cell Culture and Starvation: Plate cells (e.g., A431) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-EGFR (e.g., pY1068).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software. Normalize the phospho-EGFR signal to total EGFR to determine the extent of inhibition.
-
References
Troubleshooting Egfr-IN-103 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical epidermal growth factor receptor (EGFR) inhibitor, Egfr-IN-103. The information provided is based on common challenges encountered with small molecule kinase inhibitors targeting the EGFR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of EGFR tyrosine kinase.[1] It is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor.[] This, in turn, blocks downstream signaling pathways such as the MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. A powdered form of the compound can be stored at -20°C for extended periods.[1]
Q3: What is the expected solubility of this compound?
The solubility of small molecule inhibitors can vary. For this compound, the following hypothetical solubility data is provided for guidance. It is always recommended to perform your own solubility tests.
| Solvent | Hypothetical Solubility |
| DMSO | ≥ 80 mg/mL |
| Ethanol | ~ 2 mg/mL |
| Water | < 1 mg/mL |
Q4: How stable is this compound in solution and under experimental conditions?
While stable as a solid, the stability of this compound in solution can be influenced by factors such as the solvent, pH, and temperature. In aqueous media at physiological pH, the compound may be less stable over long incubation periods. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.
Troubleshooting Experimental Variability
Variability in experimental results is a common challenge. This guide addresses potential sources of variability when working with this compound.
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation: this compound may precipitate in aqueous culture medium, especially at higher concentrations. | - Visually inspect the media for any precipitate after adding the compound. - Consider using a lower final DMSO concentration (e.g., ≤ 0.1%). - Test the solubility of this compound in your specific cell culture medium. |
| Cell Density and Health: Variations in cell seeding density or cell health can significantly impact drug sensitivity.[5] | - Ensure consistent cell seeding densities across all plates and experiments. - Regularly check cells for viability and morphology. Avoid using cells that are over-confluent.[5] - Perform routine mycoplasma testing. |
| Assay Incubation Time: The duration of drug exposure can affect the observed potency. | - Optimize and standardize the incubation time for your specific cell line and assay. - Ensure the incubation time is consistent across all experiments. |
| Reagent Variability: Differences in lots of serum, media, or other reagents can introduce variability. | - Qualify new lots of critical reagents before use in large-scale experiments. - Maintain detailed records of lot numbers for all reagents used. |
Issue 2: Poor correlation between in vitro potency and cellular activity.
| Potential Cause | Troubleshooting Suggestion |
| Cellular Permeability: this compound may have poor permeability across the cell membrane. | - If direct measurement of intracellular concentration is not feasible, consider using cell lines with known differences in drug transporter expression. |
| Efflux Pump Activity: The compound may be a substrate for ABC transporters, leading to its removal from the cell. | - Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the potency of this compound increases. |
| Off-Target Effects: The compound may have other cellular targets that influence the experimental outcome. | - Perform a kinome scan or other profiling assays to identify potential off-target activities. |
Issue 3: Variability in Western blot results for p-EGFR inhibition.
| Potential Cause | Troubleshooting Suggestion |
| Timing of Ligand Stimulation and Lysis: The kinetics of EGFR phosphorylation and dephosphorylation are rapid. | - Precisely control the timing of EGF or other ligand stimulation and subsequent cell lysis. - Ensure lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state. |
| Inconsistent Drug Pre-incubation: The duration of cell exposure to this compound before ligand stimulation is critical. | - Standardize the pre-incubation time with the inhibitor across all experiments. |
| Antibody Performance: Variability in primary or secondary antibody lots can affect signal intensity. | - Validate new antibody lots for specificity and optimal dilution. - Use a consistent antibody incubation protocol. |
Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
This protocol outlines a general procedure for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for Phospho-EGFR
This protocol describes the detection of EGFR phosphorylation inhibition by this compound.
-
Cell Culture and Starvation: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activation.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with a specific EGFR ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-EGFR (e.g., pY1068). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR to confirm equal protein loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
Egfr-IN-103 stability in long-term cell culture
Technical Support Center: Egfr-IN-103
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. This guide provides general principles and troubleshooting advice for researchers working with novel small-molecule EGFR inhibitors in long-term cell culture, based on established knowledge of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the loss of activity of an EGFR inhibitor in long-term cell culture?
A1: Several factors can contribute to a decrease in the efficacy of an EGFR inhibitor over time in cell culture:
-
Chemical Instability: The compound may degrade in the aqueous, warm, and CO2-rich environment of the cell culture medium. Hydrolysis, oxidation, or other chemical reactions can render the inhibitor inactive.
-
Metabolism by Cells: The cultured cells may metabolize the inhibitor into less active or inactive forms.
-
Adsorption to Plasticware: The compound might adsorb to the surface of cell culture plates, flasks, or pipette tips, reducing its effective concentration in the medium.
-
Cellular Resistance Mechanisms: Over time, cancer cells can develop resistance to EGFR inhibitors through various mechanisms, such as secondary mutations in the EGFR gene (e.g., T790M), or activation of bypass signaling pathways.[1][2][3]
Q2: How can I determine the stability of my EGFR inhibitor in cell culture medium?
A2: To assess the stability of your inhibitor, you can perform a time-course experiment. A general protocol is provided in the "Experimental Protocols" section below. The basic steps involve incubating the inhibitor in cell culture medium at 37°C for various durations (e.g., 0, 8, 24, 48, and 72 hours), and then measuring the remaining concentration of the active compound using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q3: What are the visual signs of compound precipitation in cell culture?
A3: Compound precipitation may not always be visible to the naked eye. However, you might observe a fine, crystalline-like precipitate, a cloudy appearance in the medium, or small particles floating in the culture, especially at higher concentrations. It's recommended to inspect the culture vessel under a microscope before and after adding the compound.
Q4: How frequently should I replace the medium containing the EGFR inhibitor in a long-term experiment?
A4: The frequency of media changes depends on the stability of the specific inhibitor and the metabolic rate of the cell line. If the inhibitor is found to be unstable (e.g., has a short half-life in the medium), more frequent media changes (e.g., every 24-48 hours) are recommended to maintain a consistent effective concentration. For stable compounds, less frequent changes (e.g., every 72 hours) may be sufficient.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between experiments | 1. Variability in compound stock solution preparation. 2. Inconsistent incubation times. 3. Degradation of the compound in the stock solution. 4. Cell line heterogeneity or passage number differences. | 1. Prepare fresh stock solutions from powder for each experiment or aliquot and store at -80°C. 2. Standardize all incubation and treatment times. 3. Regularly check the purity and concentration of the stock solution. 4. Use cells within a consistent and low passage number range. |
| Loss of inhibitor efficacy over time | 1. Compound degradation in the culture medium. 2. Development of cellular resistance. 3. Cellular metabolism of the compound. | 1. Perform a stability assay (see protocol below). Increase the frequency of media changes. 2. Analyze cells for known resistance mutations (e.g., EGFR T790M). Investigate bypass signaling pathway activation (e.g., MET amplification). 3. Analyze spent media for metabolites of the inhibitor using HPLC-MS. |
| Increased cell death at expected non-toxic concentrations | 1. Compound precipitation leading to localized high concentrations. 2. Off-target effects of the inhibitor. 3. Contamination of the cell culture. | 1. Check the solubility of the compound in the culture medium. Consider using a lower concentration or a different solvent for the stock solution. 2. Perform a kinase panel screen to assess the selectivity of the inhibitor. 3. Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Protocol: Assessing the Stability of an EGFR Inhibitor in Cell Culture Medium
Objective: To determine the chemical stability of an EGFR inhibitor in a standard cell culture medium over a typical experimental duration.
Materials:
-
EGFR inhibitor of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Methodology:
-
Prepare a stock solution of the EGFR inhibitor in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Spike the pre-warmed cell culture medium (containing FBS) with the inhibitor to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <0.1%) to avoid solvent-induced degradation or toxicity.
-
Aliquot the medium containing the inhibitor into sterile microcentrifuge tubes.
-
Immediately take a sample for the 0-hour time point. Store this sample at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours). Store all collected samples at -80°C until analysis.
-
For analysis, thaw the samples and process them to precipitate proteins (e.g., by adding cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of the parent inhibitor.
-
Plot the concentration of the inhibitor versus time to determine its degradation rate and half-life in the cell culture medium.
Data Presentation
Table 1: Example Data Table for this compound Stability Assay
| Time (Hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 2 | 0.98 | 98 |
| 8 | 0.92 | 92 |
| 24 | 0.75 | 75 |
| 48 | 0.55 | 55 |
| 72 | 0.38 | 38 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing inhibitor stability in cell culture.
Caption: Troubleshooting logic for loss of inhibitor efficacy.
References
- 1. Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Minimizing batch-to-batch variability of Egfr-IN-103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize batch-to-batch variability when working with Egfr-IN-103. Given the limited specific public data on this compound, this guidance is based on established best practices for potent small-molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to block the signaling pathways that are dependent on EGFR activity, which are often implicated in cell proliferation and survival.
Q2: How should I prepare a stock solution of this compound?
It is critical to prepare stock solutions with high accuracy and consistency. Refer to the manufacturer's product data sheet for solubility information. For many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent.
-
Protocol for Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but should be done with caution to avoid degradation.
-
Aliquot the stock solution into single-use volumes in low-binding tubes to minimize freeze-thaw cycles.
-
Q3: What are the best storage conditions for this compound?
Proper storage is crucial for maintaining the integrity and activity of the compound.
-
Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Store at -80°C for long-term storage or -20°C for short-term storage. Minimize exposure to light.
Q4: How can I confirm the identity and purity of a new batch of this compound?
To ensure consistency, it is advisable to perform in-house quality control on new batches.
-
Recommended QC Tests:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Inconsistent half-maximal inhibitory concentration (IC50) values are a common sign of variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | Consistent IC50 values across experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and low-retention tips. Prepare a serial dilution series carefully. | Reduced error in dose-response curves. |
| Cell Line Instability | Use cells from a consistent passage number. Regularly perform cell line authentication. | More reproducible cellular response to the inhibitor. |
| Assay Variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. | Lower standard deviations in assay readouts. |
Issue 2: Variable Inhibition of EGFR Phosphorylation in Western Blots
The level of target engagement can appear inconsistent between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for consistent target inhibition. | Clear and reproducible reduction in EGFR phosphorylation. |
| Inconsistent Treatment Time | Standardize the duration of inhibitor treatment before cell lysis. | Consistent levels of target inhibition at a given dose. |
| Poor Solubility in Media | Ensure the final DMSO concentration in the cell culture media is low (typically <0.5%) and does not cause precipitation. Visually inspect for any precipitate. | The compound remains in solution and is bioavailable to the cells. |
| Batch-to-Batch Purity Differences | Refer to the QC data for each batch. If purity is a concern, consider re-purifying the compound or sourcing from a different supplier. | Consistent biological activity that correlates with compound purity. |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should be constant across all wells.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Incubate for a standard period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (DMSO) and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Treatment: Plate cells and grow until they reach approximately 80% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for a fixed time (e.g., 2 hours).
-
EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for minimizing variability in cell-based assays.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Understanding and Overcoming Resistance to Egfr-IN-103
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to Egfr-IN-103 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Like other third-generation inhibitors such as osimertinib, it is designed to selectively target EGFR activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[3][4]
Q2: My cancer cells have developed resistance to this compound. What are the most common resistance mechanisms?
Acquired resistance to third-generation EGFR TKIs is a significant clinical challenge. The most frequently observed mechanisms include:
-
On-target resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at codon 797, most commonly a cysteine to serine substitution (C797S).[3][5][6] This mutation prevents the covalent binding of irreversible inhibitors like this compound.[3][5] Other less frequent EGFR mutations (e.g., L718Q, G724S) have also been reported.[7][8]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on EGFR. The most common bypass mechanisms are the amplification of the MET or HER2 (ERBB2) genes.[7][9][10]
-
Downstream signaling pathway alterations: Mutations in components of signaling pathways downstream of EGFR can also confer resistance. These include mutations in genes such as KRAS, BRAF, and PIK3CA.[8][10]
-
Histological transformation: In some cases, the tumor may undergo a change in its histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[10]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a step-by-step approach to identifying the mechanism of resistance in your experimental models.
Problem: Cells show reduced sensitivity to this compound in proliferation or viability assays.
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental (sensitive) cell line.
-
Expected Outcome: A rightward shift in the IC50 value for the resistant cells, confirming a decrease in sensitivity.
Step 2: Analyze for On-Target EGFR Mutations
-
Rationale: The C797S mutation is the most common on-target resistance mechanism.
-
Recommended Method: Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) of DNA extracted from the resistant cells.
-
Interpreting Results:
Step 3: Investigate Bypass Pathway Activation
-
Rationale: Amplification of MET or HER2 can confer resistance.
-
Recommended Methods:
-
Fluorescence In Situ Hybridization (FISH): To detect gene amplification.
-
Immunohistochemistry (IHC): To assess protein overexpression.
-
Quantitative PCR (qPCR) or NGS: To measure gene copy number.
-
-
Interpreting Results:
-
Increased MET or HER2 copy number/protein expression: Suggests bypass pathway activation.
-
Step 4: Screen for Downstream Pathway Mutations
-
Rationale: Mutations in key signaling molecules downstream of EGFR can drive resistance.
-
Recommended Method: Targeted NGS panel covering common cancer-related genes such as KRAS, BRAF, PIK3CA, etc.
-
Interpreting Results:
-
Identification of activating mutations in these genes: Indicates a downstream mechanism of resistance.
-
Data Presentation: Frequency of Resistance Mechanisms to Third-Generation EGFR TKIs
The following table summarizes the approximate frequencies of various resistance mechanisms observed in patients who have developed resistance to third-generation EGFR TKIs like osimertinib. These percentages can serve as a guide for prioritizing your experimental investigations.
| Resistance Mechanism | Frequency (after 1st Line Treatment) | Frequency (after 2nd Line Treatment) | References |
| On-Target EGFR Mutations | |||
| EGFR C797S | 6-7% | 10-26% | [3][5][6][11] |
| Other EGFR mutations (L718Q, G724S, etc.) | Rare | Rare | [7][8] |
| Bypass Pathway Activation | |||
| MET Amplification | 15-16% | ~5% | [10][11] |
| HER2 Amplification | ~2% | ~5% | [10][11] |
| Downstream Pathway Mutations | |||
| KRAS Mutations | ~3% | ~6% | [8][10] |
| BRAF V600E Mutation | ~3% | ~1% | [8][10] |
| PIK3CA Mutations | ~7% | 2-6% | [8][10] |
| Histological Transformation | |||
| Small Cell Lung Cancer (SCLC) | ~4-15% | ~10% | [10][12] |
| Squamous Cell Carcinoma | Rare | Rare | [12] |
Experimental Protocols
Droplet Digital PCR (ddPCR) for EGFR C797S Mutation Detection
This protocol provides a general framework for detecting the EGFR C797S mutation from cell-free DNA (cfDNA) or genomic DNA extracted from cancer cells.
-
DNA Extraction:
-
For cell lines: Use a standard genomic DNA extraction kit.
-
For plasma (cfDNA): Use a specialized cfDNA extraction kit to maximize yield.[5]
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and probes specific for EGFR C797S and wild-type EGFR, and the extracted DNA sample.[13]
-
Use commercially available, validated assays for EGFR C797S where possible.
-
-
Droplet Generation:
-
Transfer the reaction mix to a droplet generator cartridge.
-
Generate droplets using a droplet generator according to the manufacturer's instructions.[9]
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Perform PCR using a thermal cycler with the appropriate cycling conditions for the specific primers and probes.[9] A typical protocol might be: 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 58°C for 60s, and a final step at 98°C for 10 min.
-
-
Droplet Reading and Analysis:
-
Read the droplets on a ddPCR droplet reader.
-
Analyze the data using the associated software to quantify the number of C797S mutant and wild-type alleles.[13] The software will provide the fractional abundance of the mutation.
-
Fluorescence In Situ Hybridization (FISH) for MET and HER2 Amplification
This protocol outlines the key steps for performing FISH to detect gene amplification in formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.
-
Sample Preparation:
-
Pre-treatment:
-
Perform heat-induced epitope retrieval using a citrate buffer.[14]
-
Digest the sections with a protease solution to allow probe penetration. The digestion time may need to be optimized.
-
-
Probe Hybridization:
-
Apply the MET or HER2 FISH probe and a chromosome 17 centromere (CEP17) control probe to the slide.
-
Denature the probe and the target DNA by heating.
-
Hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove unbound probe. The temperature and duration of this wash are critical for specificity.[14]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the signals using a fluorescence microscope with appropriate filters.
-
Count the number of MET or HER2 signals (usually red or orange) and CEP17 signals (usually green) in at least 20-60 tumor cell nuclei.[8]
-
Calculate the MET/CEP17 or HER2/CEP17 ratio. A ratio of ≥2.0 is typically considered amplified.[4][8]
-
Immunohistochemistry (IHC) for Protein Overexpression
This protocol provides a general workflow for detecting protein overexpression.
-
Sample Preparation:
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval in a suitable buffer (e.g., citrate buffer pH 6.0).[7]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for the protein of interest (e.g., MET, HER2) at an optimized dilution, typically for 1 hour at room temperature or overnight at 4°C.[15]
-
-
Secondary Antibody and Detection:
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the nuclei with hematoxylin.[7]
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Scoring is typically based on the intensity and percentage of stained tumor cells.
-
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways and mechanisms of resistance to this compound.
Experimental Workflow
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Detection of EGFR mutations in non-small cell lung cancer by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leicabiosystems.com [leicabiosystems.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
- 8. Protocol for HER2 FISH Using a Non-cross-linking, Formalin-free Tissue Fixative to Combine Advantages of Cryo-preservation and Formalin Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Detection of Mutations Using ddPCR | Technology Networks [technologynetworks.com]
- 10. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Detection and quantification of EGFR T790M mutation in liquid biopsies by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of EGFR hotspot mutations using droplet digital PCR (ddPCR) [bio-protocol.org]
- 14. bjbms.org [bjbms.org]
- 15. Determination of protein expression in tissue [bio-protocol.org]
Technical Support Center: Optimizing EGFR-IN-103 Treatment in Animal Models
Disclaimer: The following information is based on the publicly available data for Furmonertinib (AST2818), a third-generation irreversible EGFR inhibitor. As specific data for EGFR-IN-103 is not widely available, this guide serves as a representative resource. Researchers should adapt these recommendations based on the specific characteristics of this compound provided by the manufacturer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the treatment schedule of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of third-generation EGFR inhibitors like Furmonertinib?
A1: Furmonertinib is an oral, brain-penetrant, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It selectively and irreversibly inhibits EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity is intended to reduce the toxicities associated with inhibiting wild-type EGFR in non-cancerous tissues.[3] Its active metabolite, AST5902, also exhibits potent antitumor activity.[1]
Q2: What are the common starting doses for Furmonertinib in preclinical animal models?
A2: Preclinical studies in mouse models have utilized a range of doses. For instance, in a patient-derived xenograft (PDX) model, a dose of 20 mg/kg was found to be less effective, suggesting that higher doses are necessary for significant tumor inhibition in some models.[4] Other studies have explored doses up to 240 mg/kg per day.[1][5] The optimal starting dose will depend on the specific animal model, tumor type, and the formulation of this compound.
Q3: What are the expected toxicities of third-generation EGFR inhibitors in animal models, and how should they be monitored?
A3: Common toxicities associated with EGFR inhibitors in animal models include skin rash, diarrhea, and weight loss.[5] It is crucial to monitor the animals daily for clinical signs of toxicity. This includes:
-
Body Weight: Measure body weight at least twice weekly. A significant weight loss (e.g., >15-20%) may necessitate a dose reduction or temporary cessation of treatment.
-
Skin and Coat: Observe for signs of dermatitis, alopecia, or other skin abnormalities.
-
Gastrointestinal Issues: Monitor for diarrhea or changes in stool consistency.
-
General Behavior: Note any changes in activity level, grooming, or food and water intake.
Q4: How can I assess the efficacy of this compound in my animal model?
A4: Efficacy can be assessed through several methods:
-
Tumor Volume Measurement: For subcutaneous xenograft models, measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Bioluminescence or Fluorescence Imaging: For orthotopic or metastatic models, non-invasive imaging techniques can be used to monitor tumor growth.
-
Pharmacodynamic (PD) Biomarkers: Assess the inhibition of EGFR signaling in tumor tissue. This can be done by measuring the levels of phosphorylated EGFR (pEGFR) and downstream signaling proteins like p-AKT and p-ERK via methods such as Western blotting or immunohistochemistry.[6]
-
Survival Studies: In some models, the primary endpoint may be an increase in overall survival.
Troubleshooting Guides
Issue 1: Lack of Tumor Response
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dose or Schedule | Gradually increase the dose of this compound, monitoring closely for toxicity. Consider alternative dosing schedules (e.g., twice daily instead of once daily). Preclinical studies with Furmonertinib have shown a dose-dependent effect.[1] |
| Drug Formulation or Administration Issues | Ensure the drug is properly formulated and administered. For oral gavage, confirm proper technique to ensure the full dose is delivered. |
| Inherent or Acquired Resistance | Investigate potential resistance mechanisms. This could include amplification of MET or other bypass signaling pathways.[3] Consider combination therapies. For example, combining EGFR inhibitors with MET inhibitors has shown promise in preclinical models.[7] |
| Poor Pharmacokinetics | Conduct pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of this compound and its active metabolites. This can help correlate drug exposure with efficacy. |
Issue 2: Excessive Toxicity
| Possible Cause | Troubleshooting Steps |
| Dose is too high | Reduce the dose of this compound. If toxicity persists, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). |
| Off-target effects | While third-generation EGFR inhibitors are selective, off-target effects can still occur. Monitor for unexpected toxicities and consider dose adjustments. |
| Animal Model Sensitivity | Certain strains of mice or rats may be more sensitive to the toxic effects of the drug. If possible, test the drug in a different, more robust strain. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Inject cultured human non-small cell lung cancer (NSCLC) cells harboring an EGFR mutation (e.g., PC-9 with exon 19 deletion or H1975 with L858R/T790M) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound or vehicle control orally once daily.
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity twice weekly.
-
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis of EGFR Inhibition
-
Sample Collection: Collect tumor tissue from treated and control animals at various time points after the last dose.
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining tissue in formalin for immunohistochemistry (IHC).
-
Western Blotting:
-
Homogenize frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detect with appropriate secondary antibodies and visualize the bands.
-
-
Immunohistochemistry:
-
Embed formalin-fixed, paraffin-embedded tissue sections on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with primary antibodies against p-EGFR.
-
Apply a secondary antibody and a detection reagent.
-
Counterstain with hematoxylin and visualize under a microscope.
-
Data Presentation
Table 1: Representative Preclinical Efficacy of Furmonertinib in NSCLC Models
| Model | Mutation | Dose (mg/kg/day) | Outcome | Reference |
| PDX Model | EGFR ex20ins | 20 | No tumor shrinkage observed | [4] |
| Phase 1b Study (Human) | EGFR ex20ins | 160 | 38.5% Objective Response Rate | [5] |
| Phase 1b Study (Human) | EGFR ex20ins | 240 | 46.2% Objective Response Rate (previously treated) | [5] |
| Phase 1b Study (Human) | EGFR ex20ins | 240 | 78.6% Objective Response Rate (treatment-naïve) | [5] |
Table 2: Common Toxicities of Furmonertinib in Clinical Trials
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) | Reference |
| Diarrhea | High | Low | [5] |
| Anemia | Not Specified | Not Specified | |
| Increased Alanine Aminotransferase | Not Specified | Not Specified | |
| Increased Aspartate Aminotransferase | Not Specified | Not Specified |
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Efficacy Study Workflow.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 2. Successful therapy using high-dose furmonertinib for non-small cell lung cancer with leptomeningeal metastasis: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR-TKI resistance by targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to First-Generation EGFR Inhibitors: Gefitinib vs. Erlotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. While the query included "Egfr-IN-103," our search found no publicly available data for a compound with this designation. It is possible this is a misnomer for an investigational compound. This guide will therefore focus on the well-documented and clinically relevant comparison between gefitinib and erlotinib.
Both gefitinib and erlotinib are foundational molecules in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[1][2][3] Their mechanism of action involves the reversible inhibition of the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) at the catalytic site, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival.[4][5][6][7][8][9][10][11][12][13]
Quantitative Efficacy Comparison: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for gefitinib and erlotinib in various EGFR-mutant NSCLC cell lines, providing a direct comparison of their in vitro efficacy.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 20[5], 77.26[6] | ~30[11] |
| HCC827 | Exon 19 Deletion | 6.6[5], 13.06[6] | - |
| H3255 | L858R | 63[5] | - |
| DFCILU-011 | L858R | 10[5] | - |
| H1975 | L858R + T790M | > 4000[6] | > 20000[8] |
| H1650 | Exon 19 Deletion | Resistant (>4µM)[6] | > 20000[8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the EGFR inhibitors (gefitinib or erlotinib) or a vehicle control (e.g., DMSO) for a specified duration, typically 72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for EGFR Phosphorylation
-
Cell Lysis: Cells, either untreated or treated with EGFR inhibitors for a specific time, are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of gefitinib and erlotinib.
Caption: General experimental workflow for evaluating EGFR inhibitor efficacy.
In Vivo Efficacy
While specific head-to-head in vivo comparative data for this compound is unavailable, both gefitinib and erlotinib have demonstrated significant anti-tumor activity in xenograft models of NSCLC harboring activating EGFR mutations.[10] Treatment with these inhibitors typically leads to a marked reduction in tumor volume compared to vehicle-treated controls. The choice between gefitinib and erlotinib in a preclinical or clinical setting often depends on the specific EGFR mutation, the dosing schedule, and the safety profile.[14][15][16]
Conclusion
Gefitinib and erlotinib are both potent and effective first-generation EGFR inhibitors with a well-established role in the treatment of EGFR-mutant NSCLC. Their in vitro efficacy, as demonstrated by IC50 values, is particularly pronounced in cell lines with activating EGFR mutations. The selection of one agent over the other may be influenced by the specific mutation subtype and other experimental or clinical considerations. Further research into novel EGFR inhibitors is ongoing to overcome acquired resistance mechanisms that limit the long-term efficacy of first-generation agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor immune microenvironment in epidermal growth factor receptor-mutated non-small cell lung cancer before and after epidermal growth factor receptor tyrosine kinase inhibitor treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The different efficacy of gefitinib or erlotinib according to epidermal growth factor receptor exon 19 and exon 21 mutations in Korean non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib or Erlotinib vs Chemotherapy for EGFR Mutation-Positive Lung Cancer: Individual Patient Data Meta-Analysis of Overall Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Egfr-IN-103 and Osimertinib: A Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the battle against acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a continuous challenge. Osimertinib, a third-generation EGFR-TKI, has been a cornerstone in treating patients with EGFR mutations, including the T790M resistance mutation. However, the emergence of the C797S mutation confers resistance to osimertinib, necessitating the development of next-generation inhibitors. This guide provides a detailed head-to-head comparison of osimertinib and Egfr-IN-103, a fourth-generation EGFR inhibitor designed to overcome this resistance, with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Osimertinib is an irreversible EGFR-TKI that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This covalent bond is crucial for its high potency against both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. However, when a mutation occurs at the covalent binding site itself, changing the cysteine to a serine (C797S), osimertinib can no longer bind effectively, leading to drug resistance.
This compound and other fourth-generation inhibitors are being developed to address this specific challenge. These inhibitors are designed to bind to the EGFR kinase domain non-covalently or through alternative mechanisms that are not dependent on the C797 residue. This allows them to inhibit the activity of EGFR even in the presence of the C797S mutation, which is a primary mechanism of resistance to osimertinib.
Performance Data: A Comparative Analysis
The following tables summarize the in vitro efficacy of osimertinib and representative fourth-generation EGFR inhibitors (as specific data for this compound is emerging from ongoing research) against various EGFR mutations.
Table 1: Biochemical IC50 Values against EGFR Mutants
| EGFR Mutant | Osimertinib IC50 (nM) | Representative 4th Gen Inhibitor (e.g., EAI045) IC50 (nM) |
| L858R | 9 | ~1 |
| L858R/T790M | 1 | ~3 |
| L858R/T790M/C797S | >1000 | ~25 |
| del19 | 12 | ~1 |
| del19/T790M | <1 | ~3 |
| del19/T790M/C797S | >1000 | ~20 |
| Wild-Type EGFR | 219 | >1000 |
Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Table 2: Cellular Activity (Cell Viability, IC50)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Representative 4th Gen Inhibitor IC50 (nM) |
| PC-9 | del19 | 15 | ~10 |
| H1975 | L858R/T790M | 5 | ~50 |
| Ba/F3 | del19/T790M/C797S | >5000 | ~100 |
| Ba/F3 | L858R/T790M/C797S | >5000 | ~150 |
Data compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified EGFR protein.
-
Reagents and Materials: Recombinant human EGFR protein (wild-type or mutant), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound or osimertinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell Viability Assay (Cellular)
This assay determines the effect of an inhibitor on the proliferation and survival of cancer cells harboring specific EGFR mutations.
-
Reagents and Materials: NSCLC cell lines with known EGFR mutations (e.g., PC-9, H1975, or engineered Ba/F3 cells), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specific period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.
-
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), NSCLC cells for implantation, test compounds, and calipers for tumor measurement.
-
Procedure:
-
Inject the NSCLC cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or via intraperitoneal injection) at a specified dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Visualizing the Molecular Landscape
To better understand the context of this comparison, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Biochemical Kinase Assay Workflow.
Caption: Overcoming Acquired Resistance.
Conclusion
Osimertinib remains a critical therapeutic agent for EGFR-mutant NSCLC, particularly in the presence of the T790M mutation. However, the emergence of the C797S mutation highlights the need for continued innovation in drug development. This compound and other fourth-generation EGFR inhibitors represent a promising strategy to overcome this resistance mechanism. The data presented in this guide underscore the potent and specific activity of these next-generation inhibitors against C797S-mutant EGFR. As more clinical data for this compound becomes available, its role in the evolving treatment paradigm for NSCLC will be further clarified. For researchers and drug developers, the experimental protocols provided herein offer a foundation for the continued evaluation and comparison of novel EGFR inhibitors.
Egfr-IN-103: Activity Against T790M and C797S EGFR Mutations - A Comparative Analysis
Researchers in the field of non-small cell lung cancer (NSCLC) are in a continuous race to overcome acquired resistance to targeted therapies. The emergence of the T790M and subsequent C797S mutations in the epidermal growth factor receptor (EGFR) has rendered many third-generation tyrosine kinase inhibitors (TKIs) ineffective. This guide provides a comparative overview of the activity of EGFR inhibitors against these challenging resistance mutations, with a focus on the available data for compounds designed to address this therapeutic gap.
Recent research efforts have been directed towards the development of fourth-generation EGFR inhibitors that can effectively target the double and triple mutant forms of EGFR, including those harboring the T790M and C797S mutations. These mutations pose a significant clinical challenge, as the T790M "gatekeeper" mutation confers resistance to early-generation TKIs, and the C797S mutation blocks the covalent binding of irreversible third-generation inhibitors like osimertinib.[1][2]
Currently, there is a lack of publicly available scientific literature, patent filings, or supplier data detailing the biochemical, cellular, or in vivo activity of a compound specifically designated as "Egfr-IN-103" against T790M and C797S EGFR mutations. Extensive searches have not yielded any specific information on a molecule with this identifier.
However, to provide a relevant comparative context for researchers, this guide will focus on the broader landscape of fourth-generation EGFR inhibitors and their activity against these critical resistance mutations, drawing on data from publicly available studies on other named compounds.
The Challenge of T790M and C797S Mutations
The EGFR signaling pathway is a critical driver in many NSCLCs. Acquired resistance to EGFR TKIs is a major hurdle in the long-term treatment of these cancers.
-
T790M Mutation: This mutation in exon 20 of the EGFR gene increases the ATP affinity of the kinase domain, reducing the efficacy of first and second-generation EGFR TKIs.
-
C797S Mutation: This mutation, also in exon 20, replaces the cysteine residue at position 797 with a serine. This change prevents the formation of a covalent bond with irreversible inhibitors like osimertinib, leading to resistance.[1][2]
The development of inhibitors that can overcome the C797S mutation is a key focus in current drug discovery efforts.
Fourth-Generation EGFR Inhibitors: A New Frontier
A new wave of EGFR TKIs, often referred to as fourth-generation inhibitors, is being developed to address the challenge of C797S-mediated resistance. These inhibitors can be broadly categorized into two main classes:
-
Reversible, ATP-competitive inhibitors: These molecules are designed to bind non-covalently to the ATP-binding pocket of EGFR, thus circumventing the resistance mechanism conferred by the C797S mutation.
-
Allosteric inhibitors: These compounds bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This allosteric modulation can inhibit kinase activity in a manner that is insensitive to mutations in the ATP-binding site, including C797S.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes the reported activity of other notable fourth-generation EGFR inhibitors against EGFR T790M and C797S mutations to provide a benchmark for researchers.
| Compound Name | Mechanism of Action | Target EGFR Mutation | IC50 (Biochemical Assay) | Cell Line | IC50 (Cellular Assay) | In Vivo Model | Antitumor Efficacy | Reference |
| EAI045 | Allosteric Inhibitor | L858R/T790M/C797S | Not reported as a single agent | Ba/F3-L858R/T790M/C797S | Potent with cetuximab | Mouse xenograft | Effective in combination with cetuximab | [1] |
| BI-4020 | Not specified | del19/T790M/C797S | Not specified | PC-9-del19/T790M/C797S | Not specified | Mouse xenograft | Significant tumor regression | |
| Brigatinib | ALK and EGFR Inhibitor | del19/T790M/C797S | 67.2 nM | Ba/F3-del19/T790M/C797S | Not specified | Mouse model | Marked effects with cetuximab | |
| Compound 34 | Reversible Inhibitor | del19/T790M/C797S & L858R/T790M | Not specified | Ba/F3-del19/T790M/C797S | Inhibited proliferation | Not specified | Not specified |
Note: IC50 values represent the concentration of the drug that inhibits 50% of the target's activity. Lower values indicate higher potency.
Experimental Methodologies
The evaluation of novel EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified EGFR protein variants (e.g., L858R/T790M, del19/T790M/C797S). A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay , which measures the phosphorylation of a substrate peptide by the EGFR kinase.
Protocol Outline for HTRF Assay:
-
Purified recombinant EGFR mutant protein is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin) are added.
-
The fluorescence signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC50 values are calculated from the dose-response curves.
Cellular Proliferation Assays
These assays assess the ability of a compound to inhibit the growth of cancer cell lines engineered to express specific EGFR mutations. The MTT assay or CellTiter-Glo assay are commonly used methods.
Protocol Outline for Cell Proliferation Assay:
-
Cancer cells expressing the EGFR mutations of interest (e.g., Ba/F3 or PC-9 cells) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Models
To evaluate the antitumor efficacy of a compound in a living organism, human cancer cells expressing the target EGFR mutations are implanted into immunocompromised mice.
Protocol Outline for Mouse Xenograft Model:
-
Human NSCLC cells (e.g., PC-9 or NCI-H1975) with the desired EGFR mutations are injected subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group (e.g., orally or intraperitoneally) at a specified dose and schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway with the T790M and C797S resistance mutations and a typical experimental workflow for evaluating a novel EGFR inhibitor.
Caption: EGFR signaling pathway with T790M and C797S resistance mutations.
Caption: Typical experimental workflow for evaluating a novel EGFR inhibitor.
Conclusion
While specific data on "this compound" remains elusive in the public domain, the broader landscape of fourth-generation EGFR inhibitor development offers significant promise for overcoming resistance mediated by the T790M and C797S mutations. Researchers are actively pursuing both reversible ATP-competitive and allosteric inhibitors to address this critical unmet need in the treatment of NSCLC. The comparative data and experimental methodologies presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working in this rapidly evolving field. As new data on novel inhibitors becomes available, it will be crucial to continue this comparative analysis to identify the most promising therapeutic candidates.
References
Validating the In Vivo Target Specificity of Novel EGFR Inhibitors: A Comparative Guide
For researchers and drug development professionals, establishing the in vivo target specificity of a novel Epidermal Growth Factor Receptor (EGFR) inhibitor, such as a hypothetical compound designated EGFR-IN-103, is a critical step in its preclinical validation. This guide provides a framework for comparing the in vivo performance of a new chemical entity against established EGFR inhibitors and outlines the experimental data required to support claims of target specificity.
Comparison of EGFR Inhibitors: Potency and Selectivity
A key aspect of validating a new EGFR inhibitor is to benchmark its activity against existing therapies. The following table summarizes the inhibitory concentrations (IC50) of several generations of EGFR inhibitors against wild-type (WT) and various mutant forms of the EGFR protein. Data for a hypothetical "this compound" is included to illustrate how a novel inhibitor's profile might be presented.
| Compound | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR L858R/T790M IC50 (nM) | EGFR ex19del/T790M IC50 (nM) | Reference |
| Gefitinib | 1st | ~100 | ~10 | ~5 | >1000 | >1000 | [1][2] |
| Erlotinib | 1st | ~60 | ~10 | ~5 | >1000 | >1000 | [1][2] |
| Afatinib | 2nd | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | [2] |
| Dacomitinib | 2nd | ~6 | ~2 | ~1 | ~15 | ~15 | [1] |
| Osimertinib | 3rd | ~500 | ~15 | ~12 | ~1 | ~1 | [3] |
| This compound | Novel | >1000 | ~5 | ~3 | ~2 | ~2 | Hypothetical |
Note: IC50 values are approximate and can vary depending on the assay conditions. The data for this compound is hypothetical and serves as a placeholder for actual experimental results.
In Vivo Validation of Target Specificity
To confirm that the anti-tumor effects of a novel EGFR inhibitor are due to its specific action on the intended target in a living organism, a series of in vivo experiments are essential. The following table outlines key in vivo studies, their objectives, and the type of data generated, using a hypothetical dataset for "this compound" for illustrative purposes.
| Experiment | Objective | Methodology | Key Readouts | Hypothetical Results for this compound |
| Xenograft Tumor Growth Inhibition | To assess the anti-tumor efficacy in a relevant cancer model. | Nude mice bearing xenografts of human non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M) are treated with the inhibitor. | Tumor volume, tumor weight, overall survival. | Dose-dependent tumor growth inhibition in H1975 xenografts. |
| Pharmacodynamic (PD) Analysis | To demonstrate target engagement and downstream pathway modulation in tumor tissue. | Tumor and normal tissues are collected from treated xenograft models at various time points. Western blotting or immunohistochemistry is used to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., Akt, Erk). | p-EGFR, p-Akt, p-Erk levels. | Significant reduction in p-EGFR, p-Akt, and p-Erk in tumor tissue, with minimal effect in normal tissues. |
| Wild-Type Sparing Assessment | To evaluate off-target effects on wild-type EGFR, which can predict clinical side effects like skin rash and diarrhea. | Normal tissues (e.g., skin, intestine) from treated animals are analyzed for EGFR inhibition. | p-EGFR levels in normal tissues. | No significant inhibition of EGFR phosphorylation in skin biopsies at efficacious doses. |
| Resistance Mutation Efficacy | To determine the activity against clinically relevant resistance mutations. | Xenograft models with different EGFR resistance mutations (e.g., C797S) are used to test the inhibitor's efficacy. | Tumor growth inhibition in resistant models. | Activity against T790M-mediated resistance, but reduced efficacy in C797S models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Xenograft Tumor Model Protocol
-
Cell Culture: Human NSCLC cell lines (e.g., H1975, PC-9) are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Mice are randomized into vehicle control and treatment groups. The EGFR inhibitor is administered orally or via intraperitoneal injection at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.
Pharmacodynamic Analysis Protocol
-
Tissue Collection: At specified time points after the final dose, animals are euthanized, and tumor and normal tissues (e.g., skin, lung, liver) are collected and snap-frozen in liquid nitrogen or fixed in formalin.
-
Protein Extraction: Frozen tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated EGFR, Akt, and Erk.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tissue sections are stained with antibodies against markers of interest.
Visualizing Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental designs.
Caption: EGFR Signaling Pathways.
Caption: In Vivo Target Validation Workflow.
Caption: Logical Framework for Target Specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fourth-Generation EGFR Inhibitors in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes critical biological and experimental pathways.
While the specific compound "Egfr-IN-103" is not prominently documented in publicly available scientific literature, this guide focuses on a comparative analysis of several leading fourth-generation EGFR inhibitors currently under investigation. These next-generation molecules are primarily designed to overcome resistance to third-generation inhibitors, most notably the C797S mutation in the EGFR gene, which is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action: Overcoming Resistance
First- to third-generation EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant NSCLC. However, their efficacy is often limited by the emergence of resistance mutations. Third-generation inhibitors, such as osimertinib, are effective against the T790M mutation but are rendered ineffective by the subsequent C797S mutation. Fourth-generation EGFR-TKIs are being developed to specifically address this challenge by targeting EGFR harboring the C797S mutation, as well as other activating mutations, while ideally sparing wild-type (WT) EGFR to minimize toxicity. These inhibitors are a mix of covalent and non-covalent (reversible) binders, designed to be effective against the triple-mutant EGFR (e.g., Del19/T790M/C797S or L858R/T790M/C797S).
Comparative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for several prominent fourth-generation EGFR inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | EGFR L858R/T790M/C797S (nM) | EGFR Del19/T790M/C797S (nM) | Wild-Type EGFR (nM) | Cell Line (Triple Mutant) IC50 (nM) |
| BLU-945 | Potent (sub-nanomolar) | Potent (sub-nanomolar) | >900-fold selectivity vs. triple mutant | Not specified |
| BBT-176 | 5.35 (enzymatic) | 1.79 (enzymatic) | 304.39 (enzymatic, osimertinib) | 49 (Ba/F3 Del19/T790M/C797S)[1] |
| BDTX-1535 | Potent inhibition | Potent inhibition | Selective | Not specified |
| TQB-3804 | 0.13 (enzymatic) | 0.46 (enzymatic) | 1.07 (enzymatic) | 26.8 (Ba/F3 Del19/T790M/C797S)[2] |
| BI-4020 | Not specified | Inhibited C797S-positive cells | Not specified | Not specified |
| JND3229 | 5.8 (enzymatic) | Not specified | Not specified | 510 (cellular) |
Note: Data is compiled from various preclinical studies and assays may differ. Direct comparison should be made with caution.
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| BLU-945 | Osimertinib-resistant models (L858R/C797S, Del19/T790M/C797S) | Not specified | Tumor shrinkage as monotherapy and in combination with osimertinib.[3] |
| BBT-176 | Ba/F3 Del19/T790M/C797S xenografts and PDX models | 90 mg/kg/day | Potential antitumor efficacy and tolerable adverse reactions.[4] |
| BDTX-1535 | EGFR Exon19+C797S mouse allograft model | Not specified | Dose-dependent tumor growth inhibition and complete regression.[5] |
| TQB-3804 | Ba/F3 Del19/T790M/C797S CDX model | Not specified | Significant tumor growth inhibition.[2] |
| BI-4020 | EGFR-Del19/T790M/C797S mutant NSCLC model | 10 mg/kg daily | Strong regression in all tumor models.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of results. Below are representative protocols for key experiments used in the evaluation of EGFR inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific EGFR mutant kinase by 50%.
Methodology:
-
Reagents and Materials: Recombinant human EGFR proteins (wild-type and various mutant forms), ATP, substrate peptide, kinase buffer, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A kinase reaction is set up in a multi-well plate containing the kinase buffer, EGFR enzyme, and the substrate peptide.
-
The test inhibitor is added at a range of concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The data are normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.
Cell-Based Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of cancer cell lines expressing specific EGFR mutations.
Methodology:
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human EGFR mutants, or human NSCLC cell lines (e.g., NCI-H1975).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells are treated with the EGFR inhibitor at various concentrations.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: The results are expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human cancer cells expressing the target EGFR mutation (cell-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) are implanted subcutaneously into the flanks of the mice.[6]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test inhibitor is administered orally or via injection at a specified dose and schedule.[7] The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Summary and Future Directions
Fourth-generation EGFR inhibitors represent a significant step forward in overcoming acquired resistance in NSCLC. Preclinical data for compounds like BLU-945, BBT-176, BDTX-1535, and TQB-3804 are promising, demonstrating potent activity against C797S-mutant EGFR both in vitro and in vivo.[2][3][4] These inhibitors are at various stages of clinical development, and early clinical data will be critical in determining their safety and efficacy in patients who have progressed on third-generation TKIs. The continued development of these and other novel agents offers hope for patients with limited treatment options. Future research will likely focus on optimizing the selectivity and safety profiles of these inhibitors, as well as exploring combination therapies to further enhance their antitumor activity and prevent the emergence of new resistance mechanisms.
References
- 1. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investors.blackdiamondtherapeutics.com [investors.blackdiamondtherapeutics.com]
- 6. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Resistance: The Cross-Resistance Profile of Fourth-Generation EGFR Inhibitors in TKI-Resistant Lung Cancer Models
For researchers, scientists, and drug development professionals, understanding the evolving landscape of resistance to targeted therapies is paramount. This guide provides a comparative analysis of the cross-resistance profile of a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) in non-small cell lung cancer (NSCLC) cell lines harboring various resistance mutations. While specific data for a compound designated "Egfr-IN-103" is not publicly available, this guide utilizes data from representative fourth-generation EGFR TKIs to illustrate their activity against clinically relevant resistance mechanisms, particularly the formidable EGFR C797S mutation.
The emergence of resistance remains a significant hurdle in the treatment of EGFR-mutant NSCLC. While first and second-generation TKIs are effective against activating mutations like exon 19 deletions (Del19) and L858R, the development of the T790M "gatekeeper" mutation often leads to treatment failure. Third-generation TKIs, such as osimertinib, were designed to overcome T790M-mediated resistance. However, their efficacy is now challenged by the rise of tertiary mutations, most notably the C797S mutation, which prevents the covalent binding of these irreversible inhibitors.[1][2] This has spurred the development of fourth-generation EGFR TKIs, designed to inhibit EGFR harboring this triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[1][2]
Comparative Efficacy of a Fourth-Generation EGFR TKI
To evaluate the cross-resistance profile of a fourth-generation EGFR TKI, its inhibitory activity is assessed against a panel of NSCLC cell lines with well-defined EGFR mutation statuses. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency. The following table summarizes the in vitro activity of a representative fourth-generation EGFR TKI compared to first and third-generation inhibitors across various EGFR-mutant cell lines.
| Cell Line | EGFR Mutation Status | First-Generation TKI (e.g., Gefitinib) IC50 (nM) | Third-Generation TKI (e.g., Osimertinib) IC50 (nM) | Representative Fourth-Generation TKI IC50 (nM) |
| PC-9 | Del19 | ~10 | ~15 | ~5 |
| H1975 | L858R/T790M | >10,000 | ~20 | ~10 |
| Ba/F3 | Del19/T790M/C797S | >10,000 | >1,000 | ~50 |
| Ba/F3 | L858R/T790M/C797S | >10,000 | >1,000 | ~30 |
Note: The IC50 values presented are representative and compiled from various preclinical studies on fourth-generation EGFR TKIs. Actual values may vary depending on the specific compound and experimental conditions.
Experimental Protocols
The data presented in this guide is derived from standard preclinical assays designed to evaluate the efficacy of anticancer compounds. Below are detailed methodologies for key experiments.
Establishment of TKI-Resistant Cell Lines
TKI-resistant cell lines are generated by exposing parental EGFR-mutant NSCLC cell lines (e.g., PC-9 with Del19 or H1975 with L858R/T790M) to gradually increasing concentrations of a specific TKI over a prolonged period.
-
Cell Culture: Parental cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Dose Escalation: Cells are initially treated with the TKI at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Monitoring: As cells adapt and resume proliferation, they are subcultured, and the TKI concentration is incrementally increased.
-
Selection of Resistant Clones: This process is continued for several months until a cell population capable of proliferating in the presence of a high concentration of the TKI (typically 1-2 µM) is established.
-
Verification of Resistance: The resistant phenotype is confirmed by cell viability assays and the presence of resistance-conferring mutations is verified by sequencing.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the EGFR TKIs for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules, providing insights into the mechanism of action of the drug.
-
Cell Lysis: Cells are treated with the EGFR TKI for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing TKI cross-resistance.
Caption: EGFR signaling and TKI resistance mechanisms.
References
A Comparative Guide to Biomarkers for Predicting Response to EGFR Inhibitors
An Objective Comparison of Next-Generation and Preceding EGFR Inhibitors with Supporting Experimental Data
Note: Initial searches for "EGFR-IN-103" did not yield information on a specific, recognized Epidermal Growth Factor Receptor (EGFR) inhibitor. Therefore, this guide uses Osimertinib (Tagrisso®) , a well-characterized and widely used third-generation EGFR inhibitor, as a representative for a next-generation agent to provide a relevant and data-supported comparison for researchers, scientists, and drug development professionals.
The development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. The efficacy of these inhibitors is tightly linked to the presence of specific genetic alterations within the EGFR gene. This guide provides a comparative overview of biomarkers for predicting response to different generations of EGFR tyrosine kinase inhibitors (TKIs), with a focus on Osimertinib, and details the experimental protocols for biomarker detection.
Mechanism of Action Across EGFR Inhibitor Generations
EGFR inhibitors are broadly classified into three generations based on their mechanism of action and specificity.
-
First-Generation (Gefitinib, Erlotinib): These are reversible inhibitors that compete with ATP at the tyrosine kinase domain of EGFR.[1][2] They are most effective against tumors harboring activating mutations such as exon 19 deletions and the L858R point mutation in exon 21.[3][4]
-
Second-Generation (Afatinib, Dacomitinib): These agents irreversibly bind to the kinase domain of EGFR and other ErbB family members, providing a more sustained inhibition.[5][6] While also targeting the common activating mutations, their broader activity can lead to increased toxicity.[7]
-
Third-Generation (Osimertinib): Osimertinib is an irreversible inhibitor designed to be highly selective for both the initial EGFR-sensitizing mutations and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation TKIs.[8][9] A key advantage is its ability to spare wild-type EGFR, potentially leading to a better side-effect profile.[9][10]
Predictive Biomarkers and Comparative Efficacy
The selection of an appropriate EGFR TKI is critically dependent on the mutational status of the EGFR gene. The table below summarizes the key predictive biomarkers and the comparative efficacy of different EGFR inhibitors in defined patient populations.
| Biomarker | First-Generation (Gefitinib/Erlotinib) | Second-Generation (Afatinib) | Third-Generation (Osimertinib) |
| Primary Activating Mutations (Exon 19 Deletions, L858R) | First-Line Therapy: ORR: 62.1-82.9% PFS: ~10.2 months | First-Line Therapy: ORR: Ranked first among some TKIs[11] PFS: Longer than chemotherapy[12] | First-Line Therapy: ORR: Superior to first-generation[13] PFS: ~18.9 months[13] |
| T790M Resistance Mutation | Ineffective[14] | Limited clinical activity[15] | Second-Line Therapy (Post 1st/2nd Gen TKI): ORR: ~71%[13] PFS: ~10.1 months[13] |
| C797S Resistance Mutation | Ineffective | Ineffective | Resistance mechanism to Osimertinib[7] |
ORR: Objective Response Rate; PFS: Progression-Free Survival. Data is compiled from multiple clinical trials and may vary based on the specific study population and design.
Signaling Pathways and Inhibitor Intervention
The following diagram illustrates the EGFR signaling cascade and the points of intervention for different generations of EGFR inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does erlotinib work (mechanism of action)? [drugs.com]
- 5. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Radiolabeled EGFR TKI as predictive imaging biomarkers in NSCLC patients – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Fourth Generation Strikes Back: Unveiling the Selectivity of Novel EGFR Inhibitors
For researchers on the front lines of oncology drug discovery, the development of successive generations of Epidermal Growth Factor Receptor (EGFR) inhibitors has been a pivotal narrative. Each new wave of these targeted therapies has sought to overcome the persistent challenge of acquired resistance in non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the selectivity of fourth-generation EGFR inhibitors, with a focus on their efficacy against clinically relevant resistance mutations versus wild-type (WT) EGFR. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
The emergence of the C797S mutation in EGFR has rendered third-generation inhibitors like osimertinib ineffective, creating a critical need for the next evolution of targeted therapies.[1][2] Fourth-generation EGFR tyrosine kinase inhibitors (TKIs) are being engineered to specifically address this challenge, demonstrating potent activity against triple-mutant EGFR (harboring activating mutations, T790M, and C797S) while maintaining a crucial margin of safety by sparing wild-type EGFR.[1][3]
Comparative Selectivity Profile of EGFR Inhibitors
The in vitro potency of EGFR inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of an inhibitor is assessed by comparing its IC50 against mutant forms of EGFR to its IC50 against the wild-type receptor. A higher ratio of WT IC50 to mutant IC50 signifies greater selectivity and a potentially wider therapeutic window, minimizing off-target effects.
Below is a summary of the reported IC50 values for representative EGFR inhibitors from different generations against various EGFR genotypes.
Biochemical IC50 Values of EGFR Inhibitors (nM)
| Inhibitor (Generation) | EGFR WT | EGFR L858R/T790M | EGFR del19/T790M | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S |
| Gefitinib (1st) | ~14 | >1000 | >1000 | >1000 | >1000 |
| Afatinib (2nd) | ~31 | ~10 | ~1 | Resistant | Resistant |
| Osimertinib (3rd) | ~596 | ~4.1 | ~3.3 | ~410 | Resistant |
| BLU-945 (4th) | ~683 | ~0.4 | - | ~0.5 | - |
Cellular IC50 Values of EGFR Inhibitors (nM)
| Inhibitor (Generation) | Cell Line (EGFR Status) | IC50 (nM) |
| Osimertinib (3rd) | H1975 (L858R/T790M) | ~15 |
| A431 (WT) | ~596.6 | |
| BLU-945 (4th) | H1975 (L858R/T790M) | ~1.1 |
| A431 (WT) | ~544 | |
| Ba/F3 (L858R/T790M/C797S) | ~3.2 | |
| Ba/F3 (del19/T790M/C797S) | ~4.0 |
As the data illustrates, fourth-generation inhibitors such as BLU-945 exhibit remarkable potency against the C797S triple mutant EGFR, with IC50 values in the sub-nanomolar to low nanomolar range.[1][3] Crucially, they maintain a significant selectivity window over wild-type EGFR, suggesting a lower likelihood of dose-limiting toxicities commonly associated with earlier-generation inhibitors that also potently inhibit the wild-type receptor.[1][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, understanding the underlying experimental methodologies is paramount. Below are detailed protocols for the key assays used to determine the IC50 values presented above.
Biochemical Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 of an inhibitor against wild-type and mutant EGFR kinase variants.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase assay buffer.
-
Add a defined amount of the EGFR kinase enzyme to each well of a 384-well plate.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent like ADP-Glo™.
-
The luminescence signal is read on a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
This assay assesses the ability of an inhibitor to block EGFR autophosphorylation within a cellular context, providing a more physiologically relevant measure of potency.
Objective: To determine the cellular IC50 of an inhibitor by measuring the inhibition of EGFR phosphorylation in intact cells.
Materials:
-
Human cancer cell lines expressing either wild-type or mutant EGFR (e.g., A431 for WT, H1975 for L858R/T790M, or engineered Ba/F3 cells for triple mutants).
-
Cell culture medium and supplements.
-
Test inhibitor (serially diluted).
-
Lysis buffer.
-
Primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
ELISA or Western blot reagents.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR activation.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
For some cell lines, stimulate with EGF to induce EGFR phosphorylation.
-
Wash the cells and then lyse them to release cellular proteins.
-
The amount of phosphorylated EGFR and total EGFR in the cell lysates is then quantified using an ELISA or Western blot.
-
For an ELISA, the lysate is added to wells coated with a capture antibody for total EGFR. A detection antibody specific for p-EGFR is then used for quantification.
-
The signal is developed and read on a plate reader.
-
The IC50 value is determined by plotting the percentage of p-EGFR inhibition (normalized to total EGFR) against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor testing.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Resistance Spectra after First and Second Line Osimertinib Treatment Detected by Liquid Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Egfr-IN-103's Anti-Tumor Activity: A Comparative Analysis
A comprehensive comparison of the anti-tumor activity of Egfr-IN-103 with other leading EGFR inhibitors remains challenging due to the current lack of publicly available data on this compound. Extensive searches for "this compound" did not yield any specific information regarding its anti-tumor properties, experimental protocols, or comparative performance.
Therefore, this guide provides a detailed comparison of three well-established EGFR tyrosine kinase inhibitors (TKIs): Osimertinib, Gefitinib, and Erlotinib. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a baseline for evaluating novel EGFR inhibitors as data becomes available.
Comparative Anti-Tumor Activity of Established EGFR Inhibitors
The following tables summarize the in vitro and in vivo anti-tumor activities of Osimertinib, Gefitinib, and Erlotinib based on available research.
In Vitro Potency (IC50 Values)
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~2.5[1] | - | - |
| H1975 | L858R/T790M | ~2.5[1] | - | - |
| Various NSCLC cell lines | EGFR-mutated | Potent inhibition | Dose-dependent inhibition[2] | - |
| EGFR-expressing cells | - | - | - | 260[3] |
| HER2-overexpressing cells (EGFR-negative) | - | - | - | 1,400[3] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
In Vivo Tumor Growth Inhibition
| Drug | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| Osimertinib | NSCLC Xenograft (H2073-SVD) | 25 mg/kg, once daily | 87% (P < 0.001) at day 14 | [4] |
| Osimertinib | NSCLC Xenograft (LU0387) | 25 mg/kg, once daily | 71% (P < 0.001) at day 15 | [4] |
| Erlotinib | NSCLC Xenograft (H460a) | 100 mg/kg | 71% | [5] |
| Erlotinib | NSCLC Xenograft (A549) | 100 mg/kg | 93% | [5] |
| Erlotinib | Rat Mammary Adenocarcinoma (MTLn3) | 6.3, 12.5, 25 mg/kg, once daily | 82%, 65%, 70% respectively (p≤0.001, p=0.004, p≤0.001) | [6] |
| Gefitinib | - | - | Exerts antitumor activity on cell proliferation, apoptosis, and angiogenesis | [7] |
Mechanism of Action and Signaling Pathways
EGFR inhibitors act by blocking the tyrosine kinase domain of the epidermal growth factor receptor, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR TKIs.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. Below are representative protocols for key experiments used to evaluate EGFR inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the EGFR inhibitor (e.g., 0.01 to 10,000 nM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Western Blotting for Phospho-EGFR
-
Cell Treatment and Lysis: Treat cells with the EGFR inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Experimental Workflow Diagram
Caption: General workflow for assessing the anti-tumor activity of an EGFR inhibitor.
Conclusion
While a direct comparative analysis including this compound is not currently possible, this guide provides a framework for its future evaluation. The presented data and protocols for established EGFR inhibitors like Osimertinib, Gefitinib, and Erlotinib offer a robust point of reference for the independent validation of novel compounds targeting the EGFR pathway. As data on this compound becomes available, it can be integrated into this comparative guide to provide a comprehensive assessment of its anti-tumor potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGFR-TKI Plus Anti-Angiogenic Drugs in EGFR-Mutated Non–Small Cell Lung Cancer: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo functional characterization of EGFR variants identifies novel drivers of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Osimertinib Shows Superior Survival for Patients With Atypical EGFR-Mutated mNSCLC | Docwire News [docwirenews.com]
Safety Operating Guide
Proper Disposal of Egfr-IN-103: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent small molecule inhibitors like Egfr-IN-103 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, aligning with best practices for handling hazardous chemical waste.
This compound, as a trifluoroacetate (TFA) salt, is classified as a hazardous substance. The Safety Data Sheet (SDS) for the analogous compound EGFR-IN-1 TFA indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Citation |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1] |
| Environmental Precautions | Avoid release to the environment. Very toxic to aquatic life. | [1] |
| Incompatible Substances | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Spill Management | Use appropriate personal protective equipment (PPE) and clean-up material. Double bag spill waste in clear plastic bags and label for chemical waste collection. For large spills, evacuate the area and contact emergency services. | [2] |
| Container Management | Store waste in a closed, properly labeled hazardous waste container. Do not use metal containers for acidic waste. | [1][2] |
| Drain Disposal | Strictly prohibited. | [2] |
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is essential for the safe management of this compound waste.
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).
-
This waste must be segregated from non-hazardous trash and other chemical waste streams to prevent accidental mixing with incompatible substances.[3][4]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically resistant container for the collection of this compound waste. The container should be in good condition and have a secure lid.
-
Given that this compound is a TFA salt and can be acidic, avoid using metal containers.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[3]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are not stored together in the SAA.
-
-
Waste Collection and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the this compound waste unless you have a specific, validated, and approved protocol from your EHS department.[1] General neutralization procedures for acids should be performed with caution and are typically for simpler, less hazardous acids.[5][6]
-
Complete all necessary paperwork for the waste pickup, providing an accurate description of the waste.
-
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling Decisions
The logical flow for handling and disposing of this compound should be guided by a clear understanding of its properties and the associated risks.
Caption: Decision pathway for handling materials associated with this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the most recent Safety Data Sheet for the compound.
References
- 1. Tips for Collecting and Neutralizing Laboratory Waste | Support | Merck [merckmillipore.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. osha.gov [osha.gov]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. epfl.ch [epfl.ch]
Personal protective equipment for handling Egfr-IN-103
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Egfr-IN-103. The following procedures are designed to ensure the safe handling and disposal of this potent compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. Double gloving is recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown resistant to chemical permeation should be worn. |
| Respiratory | Suitable Respirator | Required when handling the powder form outside of a ventilated enclosure. |
Note: All PPE should be disposable or decontaminated after use. Reusable PPE must be thoroughly cleaned and stored properly.
Hazard Identification and First Aid
This compound presents several hazards that necessitate careful handling and preparedness for emergency situations.
Hazards:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
